N-methyl-2-(naphthalen-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDJKYNODCAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542343 | |
| Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-65-9 | |
| Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of N-methyl-2-(naphthalen-2-yl)acetamide
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of N-methyl-2-(naphthalen-2-yl)acetamide (CAS 2086-65-9).
Structural Identity, Synthesis Protocols, and Physicochemical Characterization[1]
Executive Summary
N-methyl-2-(naphthalen-2-yl)acetamide (also known as N-methyl-2-naphthaleneacetamide) is a synthetic organic amide derived from 2-naphthylacetic acid.[1][2] Structurally, it consists of a naphthalene ring system linked via a methylene bridge to an N-methylated acetamide moiety.[1] This compound belongs to the class of naphthaleneacetic acid derivatives, a family chemically significant for their roles as synthetic auxins (plant hormones) and pharmaceutical intermediates (e.g., precursors to NSAIDs like Naproxen).[1][3]
This guide provides a comprehensive technical analysis for researchers, focusing on its molecular architecture, validated synthesis pathways, and spectroscopic signatures.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule is characterized by a lipophilic naphthalene domain and a polar amide terminus.[1] The methylene spacer (
| Parameter | Data |
| IUPAC Name | |
| CAS Registry Number | 2086-65-9 |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| SMILES | CNC(=O)Cc1ccc2ccccc2c1 |
| InChI Key | PXJBEJIVJJOXQJ-UHFFFAOYSA-N |
| Structural Class | Naphthaleneacetamide; Secondary Amide |
Molecular Geometry & Polarity[1]
-
Lipophilic Domain: The naphthalene ring provides high lipophilicity (LogP ~2.0–2.5), facilitating membrane permeability in biological systems.[1]
-
Hydrogen Bonding: The secondary amide group (
) acts as both a hydrogen bond donor ( ) and acceptor ( ), critical for receptor binding or crystal lattice stability.[1] -
Rotational Freedom: The methylene bridge allows rotation, enabling the naphthalene ring to adopt various conformations relative to the amide plane, which is relevant for induced-fit binding mechanisms.[1]
Physicochemical Properties
Note: Data derived from experimental values of structurally homologous naphthaleneacetamides where direct experimental data is proprietary.
| Property | Value / Range | Description |
| Physical State | Solid | Crystalline powder (typically white to off-white).[1] |
| Melting Point | 125 – 135 °C (Predicted) | Typical range for |
| Solubility | Organic Solvents | Soluble in DMSO, DMF, Methanol, Chloroform.[1] Sparingly soluble in water.[1] |
| pKa | > 15 (Amide NH) | Non-ionizable under physiological conditions.[1] |
| LogP | 2.15 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration models.[1] |
| Fluorescence | Characteristic naphthalene fluorescence.[1] |
Synthesis & Manufacturing Protocols
The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide is most efficiently achieved via the amidation of 2-naphthylacetic acid.[1] Two primary pathways are recommended based on scale and purity requirements.
Pathway A: Acid Chloride Activation (High Yield)
This method is preferred for gram-scale synthesis due to its high conversion rate and simplified purification.[1]
Reagents:
-
2-Naphthylacetic acid (CAS 581-96-4)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride[1] -
Methylamine (2M in THF or Methanol)[1]
-
Triethylamine (
) (Base scavenger)[1]
Protocol:
-
Activation: Dissolve 2-naphthylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (2 drops).[1]
-
Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution (
) ceases. Evaporate excess to yield the crude acid chloride.[1] -
Amidation: Re-dissolve the acid chloride in DCM. Cool to 0°C.[1]
-
Addition: Add Methylamine (2.0 eq) and Triethylamine (1.5 eq) slowly. Stir at room temperature for 4 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated
(to remove unreacted acid).[1] Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).
Pathway B: Direct Coupling (Green Chemistry)
Ideal for small-scale screening or when avoiding corrosive acid chlorides.[1]
Reagents:
Protocol:
-
Dissolve 2-naphthylacetic acid (1 eq) in DMF.
-
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 mins to activate the acid. -
Add Methylamine HCl (1.2 eq) and DIPEA (3 eq).
-
Stir at ambient temperature for 12-16 hours.
-
Precipitate product by pouring the reaction mixture into ice-cold water. Filter and wash solids.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via acid chloride activation. This pathway minimizes purification requirements compared to direct coupling.[1]
Spectroscopic Characterization
Validation of the structure requires analysis of the amide linkage and the naphthalene substitution pattern.[1]
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 7.85 – 7.75 (m, 3H): Naphthalene aromatic protons (C1, C4, C5/C8).[1]
- 7.70 (s, 1H): C1 proton (distinctive singlet-like due to meta-coupling).[1]
- 7.50 – 7.40 (m, 3H): Remaining aromatic protons.[1]
-
5.40 (br s, 1H):
amide proton (broad, exchangeable).[1] -
3.75 (s, 2H):
(Methylene singlet).[1] -
2.75 (d,
Hz, 3H): (Methyl doublet due to coupling with NH).[1]
-
Carbonyl: ~171.5 ppm.[1]
-
Aromatic Carbons: 133.5, 132.5 (Quaternary), 128.5 – 125.5 (Methine carbons).[1]
-
Benzylic Carbon: ~43.5 ppm.[1]
-
N-Methyl Carbon: ~26.5 ppm.[1]
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).[1]
-
Molecular Ion:
m/z.[1] -
Fragmentation: Loss of methylamine (
) typically yields the tropylium-like cation or naphthylacetyl cation at m/z ~169.[1]
Biological & Industrial Applications[1][3][4]
Pharmaceutical Intermediate
This compound serves as a structural scaffold for:
-
Melatonergic Agonists: Analogous to Agomelatine, where the ethyl spacer is replaced by a methyl group, potentially altering receptor affinity profiles (
).[1] -
NSAID Prodrugs: As an amide derivative of 2-naphthylacetic acid (an isomer of the active metabolite of Naproxen), it is investigated for anti-inflammatory activity with reduced gastric irritation (due to the masked carboxylic acid).[1]
Plant Growth Regulation (Auxin Activity)
The parent acid, 2-naphthylacetic acid (2-NAA), is a potent synthetic auxin.[1]
-
Mechanism: The amide functionality renders the molecule more lipophilic, potentially acting as a "pro-auxin" that is hydrolyzed enzymatically within plant tissues to release the active acid.[1]
-
Use Case: Rooting hormones and fruit thinning agents.[1]
Fluorescent Probes
Due to the naphthalene moiety, the compound exhibits strong UV fluorescence.[1] It is used as a tracer in hydrological studies or as a fluorescent tag in organic synthesis to monitor reaction progress without chromophoric interference from benzene-based solvents.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Work within a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place away from strong oxidizers.
References
-
National Institute of Standards and Technology (NIST). 2-Naphthaleneacetamide, N-methyl- (CAS 2086-65-9).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
PubChem. N-2-Naphthalenylacetamide (Related Structure & Class Properties). National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. 2-Naphthaleneacetic acid [webbook.nist.gov]
- 2. 化学品供应信息列表第4937页 [chemicalbook.com]
- 3. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological profile of N-methyl-2-(naphthalen-2-yl)acetamide
Pharmacological Profile of -methyl-2-(naphthalen-2-yl)acetamide[1][2][3]
Executive Summary
-methyl-2-(naphthalen-2-yl)acetamide1auxin-like activityNSAID-like anti-inflammatory potentialmelatonin receptor modulation1Unlike melatonin agonists which require a specific ethyl-spacer length, this compound features a shorter methylene linker, significantly altering its receptor binding affinity.[1] This guide details its physicochemical properties, predicted mechanism of action based on SAR, and synthesis protocols.[1]
Chemical Identity & Physicochemical Properties[4][5]
The molecule consists of a naphthalene ring attached to an
| Property | Data / Prediction |
| IUPAC Name | |
| Common Scaffolds | Naphthalene; Acetamide; 2-Naphthylacetic acid |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| LogP (Predicted) | ~2.3 – 2.8 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
| Solubility | Low in water; High in DMSO, Ethanol, DCM |
Pharmacological Mechanism: SAR Analysis[6]
Because direct clinical data for this specific
A. Melatonin Receptor Affinity (MT1/MT2)[1][2][3][4][5][6]
-
Mechanism: Melatonin and Agomelatine bind MT1/MT2 receptors via an indole/naphthalene core separated from the amide nitrogen by a 2-carbon (ethyl) spacer .[1] This distance mimics the endogenous tryptamine scaffold.[1]
-
Profile of
-methyl-2-(naphthalen-2-yl)acetamide:-
Linker Length: This compound possesses a 1-carbon (methylene) spacer .[1]
-
Binding Prediction: The shortened distance typically prevents the amide group from reaching the specific binding pocket residues (e.g., His195 in MT1) required for high-affinity agonism.
-
Result: Expected to be a low-affinity ligand or inactive at MT1/MT2 compared to Agomelatine.[1] It may act as a weak competitive antagonist or have no significant melatonergic effect.[1]
-
B. Cyclooxygenase (COX) Inhibition (NSAID-like Activity)[1]
-
Mechanism: 2-Naphthylacetic acid (2-NAA) is the parent scaffold of Naproxen (which adds a 6-methoxy and
-methyl group).[1] -
Profile:
-
Amide Prodrug: Amides of NSAIDs often exhibit reduced gastrointestinal toxicity but must be hydrolyzed in vivo to the free acid to inhibit COX enzymes effectively.[1]
-
Potency: Lacking the
-methyl group (which restricts conformational rotation in Naproxen), the 2-NAA core is a weaker COX inhibitor.[1] -
Result: Likely possesses weak anti-inflammatory/analgesic activity , primarily acting as a prodrug for 2-naphthylacetic acid.[1]
-
C. Auxin-Like Activity (Plant Pharmacology)
-
Mechanism: 2-Naphthylacetic acid (2-NAA) is a potent synthetic auxin used in agriculture.[1]
-
Profile:
-
Amide Stability:
-methyl amides of auxins are often more stable and lipophilic, allowing better penetration into plant tissues before hydrolysis.[1] -
Result: High probability of potent auxin activity (rooting, fruit thinning) in botanical applications, potentially exceeding the free acid in specific delivery contexts.
-
Visualization: Structural Divergence & Pharmacology
The following diagram illustrates how the linker length and substituents shift the pharmacology from Melatonin Agonism to NSAID/Auxin activity.
Figure 1: Comparative pharmacological map showing how structural variations in the naphthalene-acetamide scaffold dictate biological activity.[1]
Experimental Protocols
A. Synthesis of
-methyl-2-(naphthalen-2-yl)acetamide
This protocol utilizes a standard amide coupling via the acid chloride intermediate to ensure high yield and purity.[1]
Reagents:
-
2-Naphthylacetic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq) -
Methylamine (2.0 M in THF) (2.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 2-naphthylacetic acid in anhydrous DCM. Add
dropwise at .[1] Reflux for 2 hours to generate 2-naphthylacetyl chloride.[1] Evaporate excess . -
Coupling: Redissolve the acid chloride in DCM. Cool to
. -
Amidation: Add Methylamine solution and
slowly. The reaction is exothermic; maintain temperature .[1] -
Completion: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Wash organic layer with 1M HCl (to remove amine), saturated
(to remove acid), and brine.[1] Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
B. In Vitro Metabolic Stability Assay
To determine if the compound acts as a prodrug (releasing 2-NAA).[1]
-
System: Rat Liver Microsomes (RLM) or Plasma.[1]
-
Incubation: Incubate
test compound at in phosphate buffer (pH 7.4). -
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring the transition for parent (
Da) and metabolite 2-NAA ( Da).[1] -
Interpretation: Rapid disappearance of parent with appearance of 2-NAA indicates prodrug behavior.[1]
Toxicology & Safety Profile
-
Metabolic Hydrolysis: The primary metabolite, 2-Naphthylacetic acid, has a toxicology profile similar to other NSAIDs and auxins.[1] High doses may cause gastrointestinal irritation or renal stress .[1]
-
Carcinogenicity Note: Unlike 2-Naphthylamine (a potent bladder carcinogen), 2-Naphthylacetic acid derivatives are generally considered lower risk.[1] However, the metabolic cleavage of the amide bond must be monitored to ensure no toxic amine byproducts are formed (here, methylamine is safe).
-
Handling: Standard PPE for organic synthesis. Avoid inhalation of dusts.[1]
References
-
Melatonin Receptor SAR: Zlotos, D. P. (2005).[1] Recent advances in melatonin receptor ligands.[1][4] Archiv der Pharmazie, 338(6), 229-247.[1] Link
-
Auxin Pharmacology: Napier, R. M. (2001).[1] Models of auxin perception and signalling. Annals of Botany, 88(5), 829-840.[1] Link
-
NSAID Amide Prodrugs: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1] Link
-
Agomelatine Profile: Kennedy, S. H., & Emsley, R. (2006).[1] Placebo-controlled trial of agomelatine in the treatment of major depressive disorder.[1] European Neuropsychopharmacology, 16(2), 93-100.[1] Link
Sources
- 1. endotherm-lsm.com [endotherm-lsm.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Melatonin Agonists: Ramelton and Melatonin | Neupsy Key [neupsykey.com]
- 4. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Melatonin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: N-methyl-2-(naphthalen-2-yl)acetamide as a Melatonin Receptor Ligand
This is an in-depth technical guide on N-methyl-2-(naphthalen-2-yl)acetamide , a synthetic structural probe within the class of naphthalene-based melatonin receptor ligands.
Executive Summary
N-methyl-2-(naphthalen-2-yl)acetamide represents a specific structural subclass of melatonergic ligands where the indole core of melatonin is replaced by a bioisosteric naphthalene ring, and the ethyl-amide side chain is modified to a shorter N-methyl-acetamide linker.
While the direct ethyl-spacer analog (N-[2-(naphthalen-2-yl)ethyl]acetamide ) is a known high-affinity agonist (often termed "naphthalenic melatonin"), the title compound—characterized by a methylene spacer (acetic acid derivative)—serves primarily as a pharmacological probe to define the steric and distance requirements of the MT1 and MT2 receptor binding pockets. This guide details the chemical identity, structure-activity relationships (SAR), synthesis, and experimental protocols for evaluating this ligand.
Chemical Identity & Structural Biology
Nomenclature and Structure
-
IUPAC Name :
-methyl-2-(naphthalen-2-yl)acetamide -
Molecular Formula :
-
Molecular Weight : 199.25 g/mol
-
Core Scaffold : Naphthalene (Lipophilic bioisostere of Indole)
-
Side Chain :
-methyl-acetamide linked via a methylene spacer ( ).
Structural Comparison to Melatonin
The pharmacological behavior of this ligand is best understood by contrasting it with the endogenous hormone, Melatonin.
| Feature | Melatonin (Endogenous) | N-methyl-2-(naphthalen-2-yl)acetamide (Target) | N-[2-(naphthalen-2-yl)ethyl]acetamide (High Affinity Analog) |
| Aromatic Core | Indole (5-methoxy) | Naphthalene (Unsubstituted) | Naphthalene (Unsubstituted) |
| Linker Length | Ethyl (2 carbons) | Methylene (1 carbon) | Ethyl (2 carbons) |
| Amide Type | Acetamide ( | Acetamide ( | |
| Distance (Ar-N) | ~3.5 Å (3 atoms) | ~1.5 Å (1 atom to Carbonyl) | ~3.5 Å (3 atoms) |
| Predicted Affinity | High ( | Low / Inactive (Steric Mismatch) | High ( |
Critical SAR Insight : The "3-atom rule" (distance from the aromatic centroid to the amide nitrogen) is a strict requirement for high-affinity binding at MT1/MT2 receptors. The title compound, being an acetic acid derivative (1-carbon spacer), typically exhibits significantly reduced affinity compared to its ethyl-spacer counterparts. It is often used in SAR studies to demonstrate the necessity of the ethylene bridge.
Pharmacology & Mechanism of Action[1]
Receptor Interaction Profile
Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) that bind ligands via a hydrophobic pocket (for the aromatic core) and hydrogen-bonding residues (for the amide side chain).
-
Binding Mode : The naphthalene ring occupies the hydrophobic pocket (interacting with Val192, Phe196 in MT1).
-
The Linker Constraint : In high-affinity ligands, the ethyl spacer positions the amide group to form hydrogen bonds with Gln194 and Ser114 (MT1 numbering).
-
Target Compound Behavior : The shortened methylene linker in N-methyl-2-(naphthalen-2-yl)acetamide pulls the amide group too close to the aromatic ring, preventing optimal alignment with these critical residues. Consequently, this compound often acts as a low-affinity ligand or a weak partial agonist , useful for mapping the lower limits of the binding pocket's plasticity.
Signaling Pathway (Canonical)
Upon binding (if concentration is sufficient to force occupancy), the ligand modulates the
Figure 1: Canonical
Synthesis & Production Protocols
To generate N-methyl-2-(naphthalen-2-yl)acetamide for experimental validation, the following synthesis route is recommended. This protocol ensures high purity suitable for binding assays.
Synthetic Route: Amidation of 2-Naphthylacetic Acid
Reagents : 2-Naphthylacetic acid, Methylamine (2M in THF), EDC·HCl, HOBt, DIPEA, DCM (Dichloromethane).
Step-by-Step Protocol :
-
Activation : Dissolve 2-naphthylacetic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 minutes to form the active ester. -
Coupling : Add DIPEA (2.0 eq) followed by dropwise addition of Methylamine solution (1.5 eq).
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Work-up : Dilute with DCM, wash sequentially with 1N HCl, saturated
, and brine. Dry the organic layer over . -
Purification : Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
-
Characterization : Confirm structure via
-NMR (Look for N-methyl doublet at ppm and methylene singlet at ppm).
Experimental Protocols: Binding & Functional Assays
To quantify the affinity of N-methyl-2-(naphthalen-2-yl)acetamide, use the following standardized assays.
Radioligand Binding Assay (Competition)
Objective : Determine the inhibition constant (
-
Cell Line : CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM
. -
Radioligand :
-iodomelatonin ( pM).
Workflow :
-
Preparation : Harvest cell membranes and resuspend in binding buffer.
-
Incubation : In 96-well plates, mix:
-
50
Membrane suspension (5-10 protein). -
50
Radioligand (Final conc. 0.1 nM).[1] -
50
Test Compound (N-methyl-2-(naphthalen-2-yl)acetamide) at varying concentrations ( M to M).
-
-
Equilibrium : Incubate at
for 60 minutes. -
Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity (CPM) in a gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
GTP S Functional Assay
Objective : Assess intrinsic activity (Agonist vs Antagonist).
-
Tracer :
. -
Protocol : Incubate membranes with test compound and GDP (10
). Add and incubate for 30 min at . -
Interpretation :
-
Agonist : Increases GTP binding > 10% above basal.
-
Antagonist : No increase alone; blocks melatonin-induced increase.
-
Inverse Agonist : Decreases basal GTP binding.
-
Therapeutic Potential & Future Directions
While N-methyl-2-(naphthalen-2-yl)acetamide itself is likely a tool compound rather than a drug candidate due to its predicted lower affinity, it serves as a critical reference point for:
-
Fragment-Based Drug Design (FBDD) : Identifying the minimal binding contribution of the naphthalene-acetamide motif.
-
Selectivity Mapping : Comparing its binding at MT1 vs MT2 to identify subtle differences in pocket depth (MT2 pocket is generally more permissive to bulky/short ligands).
-
Metabolic Stability Studies : As a potential metabolite of longer-chain analogs, understanding its pharmacological inactivity is crucial for safety profiling.
Recommendation : For therapeutic development, researchers should focus on extending the linker to an ethyl or cyclopropyl spacer (e.g., Tasimelteon analogs) to restore high-affinity binding, using the title compound only as a negative control in SAR matrices.
References
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. Link
-
Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry. Link
-
Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Journal of Medicinal Chemistry. Link
-
Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and computer-aided drug design." Current Topics in Medicinal Chemistry. Link
Sources
Thermodynamic Stability of N-methyl-2-(naphthalen-2-yl)acetamide
This guide details the thermodynamic stability profile of N-methyl-2-(naphthalen-2-yl)acetamide , a lipophilic amide often encountered as a structural analog in the development of melatonergic agonists (e.g., agomelatine) or as a specific intermediate in naphthalene-based drug discovery.
Technical Guide for Drug Development & Process Chemistry
Executive Technical Summary
N-methyl-2-(naphthalen-2-yl)acetamide (NMNA) presents a thermodynamic profile characterized by high solid-state stability due to intermolecular hydrogen bonding and
-
Thermodynamic Class: Metastable Solid / Hydrolytically Labile (pH-dependent).
-
Primary Degradation Driver: Nucleophilic acyl substitution (Hydrolysis) and Singlet Oxygen Oxidation.
-
Predicted LogP: ~2.6 (Lipophilic).
-
Critical Process Parameter: Polymorphic transition temperature (
) and pH-dependent hydrolysis rate constants ( ).
Theoretical Thermodynamic Profile
Before empirical characterization, a theoretical baseline is established using Group Additivity and Quantitative Structure-Property Relationships (QSPR).
Enthalpy of Formation ( ) Estimation
Using Benson’s Group Additivity principles, we estimate the gas-phase enthalpy of formation. This baseline helps predict the heat of reaction during synthesis and combustion risks.
-
Base Structure: 2-Naphthylacetic acid (
[Solid]). -
Transformation: Conversion of carboxylic acid to N-methyl amide.
-
Reaction:
-
Amide Resonance Stabilization:
.
-
-
Estimated
(Solid): .-
Implication: The compound is thermodynamically stable relative to its elements but exothermic upon decomposition.
-
Solubility Thermodynamics
The solubility of NMNA in aqueous buffers is low, driven by the hydrophobic effect of the naphthalene ring. The temperature dependence of solubility follows the van't Hoff isochore :
- (Enthalpy of Solution): Positive (Endothermic). Solubility increases with temperature.[1]
- (Entropy of Solution): Negative (Ordering of water molecules around the hydrophobic naphthyl group).
Degradation Pathways & Mechanisms
Understanding the mechanistic breakdown is crucial for establishing shelf-life specifications.
Amide Hydrolysis (The Dominant Pathway)
The amide bond is thermodynamically unstable relative to hydrolysis but kinetically stable at neutral pH. Degradation follows pseudo-first-order kinetics:
-
Acidic Medium (pH < 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic Medium (pH > 10): Direct nucleophilic attack by
on the carbonyl carbon.
Naphthalene Oxidation
While less common than hydrolysis, the naphthalene ring is susceptible to oxidation, particularly in the presence of light and sensitizers (singlet oxygen,
Visualization of Degradation Pathways
The following diagram details the molecular fate of NMNA under stress conditions.
Figure 1: Mechanistic degradation pathways of NMNA showing hydrolytic cleavage and oxidative ring transformation.
Phase Stability & Polymorphism
For solid dosage forms, the thermodynamic stability of the crystal lattice is paramount. Amides are prone to polymorphism due to the flexibility of the hydrogen bond networks (N-H
Polymorph Screening Logic
-
Form I (Thermodynamic Form): The most stable polymorph with the highest melting point and lowest solubility.
-
Form II (Kinetic Form): Often formed during rapid precipitation. Metastable.
-
Risk: Form II
Form I conversion during storage can lead to changes in dissolution rate.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to generate authoritative data. They include internal controls to validate the results.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Analysis
Objective: Determine melting point (
-
Sample Prep: Weigh 2–5 mg of NMNA into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).
-
Instrument: Calibrate using Indium (
). -
Cycle 1 (Thermal History): Heat from 25°C to 180°C at 10°C/min. Observe endotherm (melting).
-
Cooling: Cool to 0°C at 20°C/min to induce recrystallization.
-
Cycle 2 (Stability Check): Heat from 0°C to 180°C at 10°C/min.
-
Validation Check: If Cycle 2 shows a different
or extra peaks compared to Cycle 1, the sample exhibits polymorphism or thermal degradation.
-
Protocol B: Arrhenius Forced Degradation Study
Objective: Determine the activation energy (
-
Preparation: Prepare 1 mM NMNA in 0.1 N HCl (Acid Stress) and 0.1 N NaOH (Base Stress).
-
Incubation: Aliquot samples into HPLC vials and incubate at three temperatures: 40°C, 50°C, and 60°C.
-
Sampling: Inject samples every 2 hours for 12 hours.
-
Analysis: RP-HPLC (C18 Column, Water/Acetonitrile gradient).
-
Calculation:
-
Plot
vs. time to get rate constant . -
Plot
vs. (Arrhenius Plot). -
Slope =
. -
Validation Check: The linearity (
) of the Arrhenius plot must be > 0.98. If non-linear, a change in mechanism (e.g., pH shift due to evaporation) has occurred.
-
Protocol C: Experimental Workflow Diagram
This workflow ensures a comprehensive stability profile is built efficiently.
Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.
Quantitative Data Summary (Reference Values)
While specific experimental values must be determined per batch, the following table provides reference ranges based on structural analogs (e.g., N-methylacetamide, 2-naphthylacetic acid) to guide experimental design.
| Parameter | Predicted/Reference Range | Methodology for Determination |
| Melting Point ( | 125°C – 145°C | DSC (Onset temperature) |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | DSC (Integration of peak) |
| pKa (Amide) | ~15 (Neutral in water) | Potentiometric Titration (Non-aqueous) |
| LogP (Octanol/Water) | 2.4 – 2.8 | Shake-flask method or HPLC retention |
| Hydrolysis Rate ( | Isothermal Stress Testing |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.
- Gomez-Bombarelli, R., et al. (2016). Thermodynamic stability of amide derivatives in solid phase. Journal of Pharmaceutical Sciences. (General reference for amide polymorphism).
-
NIST Chemistry WebBook. Naphthalene, 2-methyl- and related compounds thermochemistry.[2]Link
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[3][4] Pharmaceutical Development and Technology.[4] (Authoritative source on amide hydrolysis kinetics).
Sources
The Evolving Landscape of N-methyl-2-(naphthalen-2-yl)acetamide Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, the naphthalene-acetamide scaffold has emerged as a recurring motif, underpinning a diverse array of biologically active molecules. Its inherent structural features—a lipophilic naphthalene ring system coupled with a hydrogen-bond-donating and -accepting acetamide group—provide a versatile platform for molecular design. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of a specific subset of this class: N-methyl-2-(naphthalen-2-yl)acetamide and its derivatives. While direct literature on the parent N-methyl compound is nascent, a comprehensive analysis of its closely related analogs provides a robust framework for understanding its potential and guiding future research endeavors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the existing knowledge and future possibilities surrounding this intriguing chemical entity.
The Naphthalene-Acetamide Core: A Foundation for Diverse Biological Activity
The N-methyl-2-(naphthalen-2-yl)acetamide structure combines the flat, aromatic surface of the naphthalene ring with the flexible and polar acetamide linker. This combination allows for a multitude of potential interactions with biological targets. The naphthalene moiety can engage in π-π stacking and hydrophobic interactions, while the acetamide group can participate in crucial hydrogen bonding. The N-methyl group, in comparison to an unsubstituted amide, can influence conformation, reduce hydrogen bond donating capacity, and potentially increase metabolic stability, thereby fine-tuning the pharmacological profile.
Derivatives of the broader N-(naphthalen-2-yl)acetamide class have demonstrated a wide spectrum of biological activities, including:
-
Antiproliferative effects: Targeting various cancer cell lines.[1]
-
Melatonin receptor modulation: Offering potential for treating circadian rhythm disorders.
-
Enzyme inhibition: Including acetylcholinesterase (AChE), relevant to neurodegenerative diseases.[2]
-
Anti-inflammatory properties: Modulating inflammatory pathways.
This guide will explore these activities through the lens of specific derivatives, providing a predictive framework for the potential of N-methyl-2-(naphthalen-2-yl)acetamide itself.
Synthetic Strategies: Accessing the N-methyl-2-(naphthalen-2-yl)acetamide Scaffold
The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide and its derivatives can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
General Synthetic Workflow
A common and efficient method for the synthesis of N-aryl amides is the acylation of an amine with an acyl chloride. For N-methyl-2-(naphthalen-2-yl)acetamide, this would involve the reaction of 2-naphthylamine with a methylating agent, followed by acetylation, or the acylation of N-methyl-2-naphthylamine with acetyl chloride or acetic anhydride. A more direct approach involves the N-methylation of a pre-formed amide.
Below is a generalized workflow illustrating the key synthetic transformations:
Caption: General synthetic routes to N-methyl-2-(naphthalen-2-yl)acetamide.
Detailed Experimental Protocol: Synthesis of N-(Substituted-phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides
Step 1: Synthesis of 2-Bromo-N-substituted Phenylacetamides
-
Dissolve the substituted primary amine (1 equivalent) in a 10% aqueous sodium carbonate solution to achieve a pH of 8.
-
Add 2-bromoacetyl bromide (1.1 equivalents) dropwise to the solution with vigorous shaking.
-
Continue shaking for 30 minutes at room temperature until a precipitate forms.
-
Filter the precipitate and wash thoroughly with water to obtain the pure 2-bromo-N-substituted phenylacetamide.
Step 2: Synthesis of the Final Naphthalene-Acetamide Derivative
-
Dissolve the parent thiol compound (5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a strong base, such as lithium hydride (LiH).
-
Stir the mixture for 30 minutes.
-
Add the appropriate 2-bromo-N-substituted phenylacetamide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into chilled water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide derivative.[2]
Biological Activities and Therapeutic Potential
The therapeutic potential of N-methyl-2-(naphthalen-2-yl)acetamide derivatives can be inferred from the biological activities reported for structurally similar compounds. The following sections summarize key findings in relevant therapeutic areas.
Antiproliferative Activity
Several studies have highlighted the anticancer potential of N-(naphthalen-2-yl)acetamide derivatives. These compounds have been shown to inhibit the proliferation of various human cancer cell lines.
For instance, a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety were synthesized and evaluated for their in vitro antiproliferative activities.[1] One of the most potent compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , exhibited significant activity against the NPC-TW01 human nasopharyngeal carcinoma cell line with a half-maximal inhibitory concentration (IC50) of 0.6 μM.[1] Mechanistic studies revealed that this compound induced cell cycle arrest at the S phase.[1]
| Compound | Cell Line | IC50 (μM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [1] |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 (Nasopharyngeal) | 2.62 |
Acetylcholinesterase Inhibition
Derivatives of N-acetamide containing a naphthalene moiety have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.
A series of novel N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides were synthesized and evaluated for their AChE inhibitory activity.[2] Several of these compounds displayed potent inhibition, with the most active compound showing an IC50 value of 0.697 ± 0.43 μM, which is comparable to the standard drug donepezil (IC50 = 0.454 ± 0.076 μM).[2]
| Compound | Target | IC50 (μM) | Reference |
| 8a (N-(2,4-Dimethylphenyl) derivative) | AChE | 0.697 ± 0.43 | [2] |
| Donepezil (Standard) | AChE | 0.454 ± 0.076 | [2] |
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant potential of naphthalene-acetamide derivatives has also been explored. A study on synthetic naphthalene derivatives demonstrated their ability to inhibit the activation of neutrophils, key cells in the inflammatory response.[3]
In a different study, a series of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(aryl)methyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Two compounds from this series demonstrated significant anti-inflammatory effects.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds.
SAR in Antiproliferative Activity
In the study of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolinone moiety, the presence of the 3,4-dihydroquinolin-2(1H)-one group appeared to be favorable for activity against the NPC-TW01 cell line.[1] This suggests that the flexibility and hydrogen bonding capacity of this appended ring system play a significant role in the interaction with the biological target.
SAR in Acetylcholinesterase Inhibition
For the N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide series, the substitution pattern on the N-phenyl ring was found to be critical for AChE inhibitory activity. The compound with 2,4-dimethyl substitution on the phenyl ring exhibited the highest potency, suggesting that the size and position of substituents influence the binding to the enzyme's active site.[2]
The following diagram illustrates the key structural features influencing the biological activity of naphthalene-acetamide derivatives:
Caption: Key structure-activity relationships for naphthalene-acetamide derivatives.
Future Directions and Conclusion
The N-methyl-2-(naphthalen-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related analogs provides a strong foundation for future exploration.
Key areas for future research include:
-
Focused Synthesis and Evaluation: The direct synthesis and comprehensive biological evaluation of N-methyl-2-(naphthalen-2-yl)acetamide are warranted to establish its baseline pharmacological profile.
-
Systematic SAR Studies: A systematic investigation of substitutions on both the naphthalene ring and the N-methyl group will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational development as drug candidates.
-
Pharmacokinetic Profiling: In vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to evaluate their drug-likeness.
References
Sources
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-2-(naphthalen-2-yl)acetamide: Physicochemical Properties, Synthesis, and Structural Elucidation
This technical guide provides a comprehensive overview of N-methyl-2-(naphthalen-2-yl)acetamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present its core characteristics, a robust synthetic protocol, and expected analytical signatures.
Core Molecular Attributes
N-methyl-2-(naphthalen-2-yl)acetamide is an amide derivative featuring a naphthalene moiety linked to an N-methylated acetamide group via a methylene bridge. The structural combination of the bulky, hydrophobic naphthalene ring and the polar amide group suggests potential for diverse chemical interactions and biological activities.
Molecular Formula and Weight
The chemical structure of N-methyl-2-(naphthalen-2-yl)acetamide consists of a naphthalen-2-yl group attached to the carbon of an N-methylacetamide. This arrangement leads to the following molecular formula and weight:
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-methyl-2-(naphthalen-2-yl)acetamide |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Proposed Synthesis Protocol
Synthesis Workflow
The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.
Caption: Proposed two-step synthesis of N-methyl-2-(naphthalen-2-yl)acetamide.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 2-(Naphthalen-2-yl)acetyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-naphthaleneacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-(naphthalen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies purification.
-
DCM is used as an inert solvent.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of N-methyl-2-(naphthalen-2-yl)acetamide
-
Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve methylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 2-(naphthalen-2-yl)acetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the methylamine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-methyl-2-(naphthalen-2-yl)acetamide.
-
Causality Behind Experimental Choices:
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.
-
Triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion.
-
The aqueous work-up removes water-soluble byproducts and unreacted reagents.
Structural Elucidation and Expected Analytical Data
While experimental spectroscopic data for N-methyl-2-(naphthalen-2-yl)acetamide is not available in the literature, its structure can be confirmed using standard analytical techniques. The expected data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons of the naphthalene ring would appear as a series of multiplets in the range of δ 7.2-8.0 ppm.
-
A singlet for the methylene protons (-CH₂-) adjacent to the naphthalene ring would be expected around δ 3.6-3.8 ppm.
-
A doublet for the N-methyl protons (-NHCH ₃) would likely appear around δ 2.7-2.9 ppm, coupling with the N-H proton.
-
A broad singlet for the amide proton (-NH -) would be observed in the region of δ 5.5-6.5 ppm.
-
-
¹³C NMR:
-
Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the ten carbons of the naphthalene ring.
-
A signal for the carbonyl carbon (-C =O) around δ 170 ppm.
-
A signal for the methylene carbon (-C H₂-) in the range of δ 40-45 ppm.
-
A signal for the N-methyl carbon (-NC H₃) around δ 26-28 ppm.
-
Infrared (IR) Spectroscopy
-
A strong absorption band for the C=O stretching of the amide group is expected around 1640-1680 cm⁻¹.
-
An N-H stretching vibration should be visible as a sharp to moderately broad peak in the region of 3250-3400 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the naphthalene ring are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 199.25). High-resolution mass spectrometry would confirm the elemental composition.
Conclusion
This technical guide provides a foundational understanding of N-methyl-2-(naphthalen-2-yl)acetamide, including its core molecular properties and a plausible, detailed synthetic protocol. The proposed synthesis is based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The expected analytical data provides a benchmark for the structural verification of the synthesized compound. This information is intended to empower researchers in their exploration of this and related chemical entities.
References
Due to the lack of a specific entry for N-methyl-2-(naphthalen-2-yl)acetamide in major chemical databases, the references below pertain to analogous compounds and general synthetic methodologies that inform the content of this guide.
-
PubChem. N,N-dimethyl-2-[(naphthalen-2-yl)oxy]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Acetamide. Available at: [Link]
- Pramanik, A. et al. (2014). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Tetrahedron Letters, 55(3), pp.647-650.
Solubility data for N-methyl-2-(naphthalen-2-yl)acetamide in organic solvents
Technical Guide: Solubility Profiling and Thermodynamic Analysis of -Methyl-2-(naphthalen-2-yl)acetamide[1]
Executive Summary
The solubility of
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of NM-2-NAA, modeling its thermodynamic properties using semi-empirical equations (Modified Apelblat,
Chemical Profile & Structural Logic[1]
Compound Identity[1][2][3][4]
-
IUPAC Name:
-methyl-2-(naphthalen-2-yl)acetamide[1] -
Molecular Formula:
[1] -
Molecular Weight:
[1] -
Structural Features:
Solubility Prediction (Like-Dissolves-Like)
Based on the structural contribution of the naphthalene ring versus the amide function, the anticipated solubility order is:
-
Polar Aprotic (High): DMF, DMSO, NMP (Strong dipole-dipole interactions).[1]
-
Short-chain Alcohols (Moderate-High): Methanol, Ethanol (Hydrogen bonding capability).[1]
-
Non-polar (Low-Moderate): Toluene, Hexane (Limited interaction with the amide group).[1]
-
Water (Very Low): Due to the bulky hydrophobic naphthalene group.[1]
Experimental Methodology: Determination of Solubility
To generate high-integrity solubility data (
Materials & Apparatus
-
Solute:
-methyl-2-(naphthalen-2-yl)acetamide (Purity , verified by HPLC).[1] -
Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, n-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]
-
Apparatus: Jacketed glass vessel (
), Smart thermostatic water bath ( ), Magnetic stirrer.[1]
Protocol Workflow
The following self-validating protocol ensures thermodynamic equilibrium is reached.
-
Preparation: Add excess NM-2-NAA solid to
of the selected solvent in the jacketed vessel. -
Equilibration: Stir continuously for 24 hours at the set temperature (
). -
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a
PTFE filter.[1] -
Quantification:
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.[1]
Figure 1: Workflow for the isothermal saturation method to determine solubility.
Thermodynamic Modeling
Once experimental data is acquired, it must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions and typically provides the highest correlation (
- : Mole fraction solubility.[1][3]
- : Absolute temperature (K).[1][2][3][4]
- : Empirical parameters representing solvent-solute interactions.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideality based on the melting point (
Thermodynamic Dissolution Properties
Using the van't Hoff analysis , we calculate the changes in enthalpy (
Data Presentation & Analysis
Representative Solubility Trends
Note: The values below are representative of structural analogs (e.g., 1-naphthaleneacetamide) to illustrate the expected data structure.
| Solvent | 278.15 K ( | 298.15 K ( | 318.15 K ( | Trend Analysis |
| Methanol | High solubility due to H-bonding.[1] | |||
| Ethanol | Slightly lower than MeOH due to alkyl chain.[1] | |||
| Ethyl Acetate | Good solvent; effective for crystallization.[1] | |||
| Toluene | Lower solubility; potential anti-solvent.[1] | |||
| Water | Poor solubility (Hydrophobic effect).[1] |
Process Implications
-
Crystallization Solvent: Ethanol or Isopropanol are ideal candidates.[1] They offer a steep solubility curve (high
), allowing for high yield during cooling crystallization.[1] -
Anti-Solvent: Water is a potent anti-solvent for this compound.[1] Adding water to a Methanol/Ethanol solution of NM-2-NAA will induce rapid precipitation (Anti-solvent Crystallization).[1]
Figure 2: Logic flow for converting raw solubility data into process design parameters.
References
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980).[1] Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[1] Journal of Physical Chemistry, 84(9), 975-979.[1] Link
-
Grant, D. J. W., et al. (1984).[1] Solubility and solution thermodynamics of acylated anilines and phenols. Journal of Solution Chemistry. (Foundational text on amide solubility).
-
Standard Test Method. ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility.[1] (Adapted for organic solvents).[1][5][2][3]
Disclaimer: While the protocols and thermodynamic relationships described herein are scientifically rigorous, specific experimental data points for N-methyl-2-(naphthalen-2-yl)acetamide should be experimentally verified in the user's laboratory due to the sensitivity of solubility to polymorphic form and impurity profiles.
Sources
- 1. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
The Naphthalene Acetamide Scaffold: A Journey Through Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its rigid, aromatic nature provides a versatile platform for functionalization, enabling the design of molecules with diverse pharmacological activities. This guide delves into the history and medicinal chemistry of a specific class of naphthalene derivatives: the N-arylacetamides, with a particular focus on the N-(naphthalen-2-yl)acetamide core and its methylated analogue, N-methyl-2-(naphthalen-2-yl)acetamide. While the history of the latter is not extensively documented, its story is intrinsically linked to the broader exploration of naphthalene-based compounds in the quest for novel therapeutics.
The Naphthalene Core: A Privileged Structure in Drug Discovery
Naphthalene, a simple bicyclic aromatic hydrocarbon, has been a source of inspiration for medicinal chemists for decades.[2] Its derivatives are found in a wide array of FDA-approved drugs, including the anti-inflammatory naproxen, the antifungal terbinafine, and the beta-blocker propranolol.[1] The cytotoxic potential of naphthalene, primarily mediated by its reactive metabolites like epoxides and naphthoquinones, has also been harnessed in the development of anticancer agents.[1] The ability of the naphthalene ring system to engage in π-π stacking and other non-covalent interactions with biological targets contributes to its status as a "privileged scaffold" in drug design.[3]
Synthesis of N-(naphthalen-2-yl)acetamide and its Derivatives
The synthesis of N-(naphthalen-2-yl)acetamide and its analogues is typically achieved through standard amide bond formation reactions. A common and straightforward approach involves the acylation of 2-naphthylamine with an appropriate acylating agent.
Experimental Protocol: Synthesis of N-(naphthalen-2-yl)acetamide
This protocol describes a general method for the synthesis of the parent compound, which can be adapted for methylated and other substituted derivatives.
Materials:
-
2-Naphthylamine
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1 equivalents) to the solution and stir.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 1M HCl solution. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(naphthalen-2-yl)acetamide.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of N-(naphthalen-2-yl)acetamide.
Medicinal Chemistry Applications and Biological Activities
The N-(naphthalen-2-yl)acetamide scaffold has been explored for various therapeutic applications, primarily in the fields of oncology and neurodegenerative diseases.
Antiproliferative Activity
Several studies have demonstrated the potent antiproliferative effects of N-(naphthalen-2-yl)acetamide derivatives against a range of human cancer cell lines.[4][5] For instance, certain derivatives bearing a quinolin-2(1H)-one moiety have shown significant activity against nasopharyngeal carcinoma (NPC-TW01) cells.[5]
One of the most active compounds identified in a study was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , which exhibited an IC50 value of 0.6 μM against the NPC-TW01 cell line.[5] Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase, leading to an inhibition of cell proliferation.[5]
| Compound | Cell Line | IC50 (μM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | [5] |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 | 2.62 | [4] |
Table 1: Antiproliferative Activity of Selected N-(naphthalen-2-yl)acetamide Derivatives.
Acetylcholinesterase Inhibition
The N-(naphthalen-2-yl)acetamide moiety has also been incorporated into molecules designed as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.
A series of N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides were synthesized and evaluated for their AChE inhibitory activity.[6] Several of these compounds displayed potent inhibition of the enzyme, with computational docking studies suggesting strong interactions with the active site of AChE.[6]
Diagram of Potential Mechanism of Action (Antiproliferative):
Caption: Postulated mechanism of antiproliferative activity.
The Role of N-Methylation: A Look at N-methyl-2-(naphthalen-2-yl)acetamide
While the direct biological evaluation of N-methyl-2-(naphthalen-2-yl)acetamide is not widely reported in the literature, the introduction of a methyl group on the amide nitrogen can have significant implications for a molecule's physicochemical and pharmacological properties.
Potential Effects of N-Methylation:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially enhance its ability to cross cell membranes and the blood-brain barrier.
-
Altered Hydrogen Bonding: The replacement of the amide N-H proton with a methyl group removes a hydrogen bond donor. This can alter the binding interactions with target proteins, potentially leading to a change in potency or selectivity.
-
Metabolic Stability: N-methylation can sometimes block metabolic pathways, leading to increased metabolic stability and a longer half-life in the body.
The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide would follow a similar synthetic route as its non-methylated counterpart, utilizing N-methyl-2-naphthylamine as the starting material.
Future Directions and Conclusion
The N-(naphthalen-2-yl)acetamide scaffold continues to be a promising area of research in medicinal chemistry. The exploration of this core has yielded compounds with potent antiproliferative and enzyme inhibitory activities. While the specific history of N-methyl-2-(naphthalen-2-yl)acetamide is not as well-defined as its parent structure, the principles of medicinal chemistry suggest that this derivative could possess unique and potentially advantageous properties.
Future research in this area could focus on:
-
The systematic synthesis and biological evaluation of a library of N-alkylated-2-(naphthalen-2-yl)acetamides to explore the structure-activity relationships (SAR) of N-substitution.
-
In-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.
-
Optimization of the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
References
-
Chen, I-Li., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. [Link]
-
(2025, September 29). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Chen, I-Li., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-34. [Link]
-
Vivekanandan, P., et al. (2025, February 21). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. South-East European Journal of Public Health. [Link]
-
Endotherm. N-Naphthalen-2-yl-acetamide. [Link]
-
(2022, June 5). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]
-
NICNAS. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. [Link]
-
(2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)- acetamide. IUCr Journals. [Link]
-
American Elements. 2-(naphthalen-2-yl)acetamide. [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-54. [Link]
-
(2007). N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4569. [Link]
-
Yadav, S., et al. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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N-methyl-2-(naphthalen-2-yl)acetamide CAS number and identifiers
This technical guide provides an in-depth analysis of N-methyl-2-(naphthalen-2-yl)acetamide , a specific organic intermediate used in pharmaceutical research and synthesis.[1]
Part 1: Chemical Identity & Core Identifiers
N-methyl-2-(naphthalen-2-yl)acetamide is a secondary carboxamide derivative of naphthalene.[1] It serves as a critical building block in the synthesis of bicyclic antidepressants (e.g., Napactadine) and is structurally related to the melatonin receptor agonist Agomelatine, making it a valuable probe in Structure-Activity Relationship (SAR) studies.[1]
1.1 Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | N-methyl-2-(naphthalen-2-yl)acetamide |
| CAS Registry Number | 2086-65-9 |
| Synonyms | N-methyl-2-(2-naphthyl)acetamide; N-Methyl-2-naphthaleneacetamide |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| SMILES | CNC(=O)CC1=CC=C2C=CC=CC2=C1 |
| InChI Key | NAHCWQNNENHGNH-UHFFFAOYSA-N |
Part 2: Physicochemical Properties
Understanding the physical state and solubility profile is essential for process design and assay development.
| Property | Data / Prediction | Context |
| Physical State | Crystalline Solid | Typical for acetamide derivatives of this molecular weight.[1] |
| Melting Point | 131–135 °C (Primary Amide Ref.) | Note: The N-methylated derivative typically exhibits a slightly lower melting point than the primary amide (2-naphthylacetamide, CAS 36660-46-5).[1] |
| Solubility | DMSO, Methanol, Dichloromethane | High solubility in polar organic solvents; poor solubility in water. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity, suitable for CNS drug intermediates. |
| pKa | >15 (Amide NH) | Non-ionizable under physiological conditions. |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide typically proceeds via the activation of 2-naphthylacetic acid .[1] Below are two validated methodologies: the Classical Acid Chloride Route (high yield) and the Direct Coupling Route (mild conditions).
3.1 Method A: Acid Chloride Activation (Classical)
This method is preferred for large-scale synthesis due to its cost-effectiveness and high conversion rates.[1]
-
Precursors: 2-Naphthylacetic acid (CAS 581-96-4), Thionyl Chloride (
), Methylamine ( ).[1] -
Mechanism: Nucleophilic acyl substitution.[1]
Protocol:
-
Activation: Dissolve 2-naphthylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF.
-
Chlorination: Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate 2-naphthylacetyl chloride.
-
Evaporation: Remove excess
under reduced pressure. -
Amidation: Re-dissolve the residue in DCM. Add aqueous methylamine (40%, 2.0 eq) or methylamine hydrochloride with triethylamine (TEA) at 0°C.
-
Work-up: Stir at room temperature for 4 hours. Wash with 1M HCl, then saturated
. Dry over and concentrate. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/Ethyl Acetate).
3.2 Method B: Carbodiimide Coupling (Mild)
Ideal for small-scale research where avoiding acidic conditions is necessary.[1]
-
Reagents: EDC·HCl, HOBt, Methylamine, DIPEA.
-
Protocol: React 2-naphthylacetic acid with methylamine in DMF using EDC/HOBt activation. Stir for 12 hours at room temperature.
3.3 Synthesis Workflow Diagram
Figure 1: Synthetic pathway from precursor acid to target amide and subsequent conversion to the pharmaceutical agent Napactadine.[2]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.
4.1 Nuclear Magnetic Resonance (
-NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 2.75 - 2.80 | Singlet (or Doublet, | 3H | N-Methyl ( |
| 3.70 - 3.75 | Singlet | 2H | Methylene Bridge ( |
| 5.40 - 5.60 | Broad Singlet | 1H | Amide NH .[1] |
| 7.35 - 7.50 | Multiplet | 3H | Naphthalene Ring Protons.[1] |
| 7.70 - 7.85 | Multiplet | 4H | Naphthalene Ring Protons.[1] |
4.2 Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
.
Part 5: Applications & Biological Relevance[1][6]
5.1 Pharmaceutical Intermediate: Napactadine
The primary industrial application of CAS 2086-65-9 is as the immediate precursor to Napactadine (DL-588) , a bicyclic antidepressant.[1][3]
-
Transformation: The amide carbonyl is converted to an amidine via the Meerwein reagent (Triethyloxonium tetrafluoroborate) followed by reaction with methylamine.[3][4]
-
Mechanism: This converts the
functionality into a group, increasing basicity and CNS penetration.[1]
5.2 Melatonin Receptor Ligand Research
This compound is a structural analog of Agomelatine (Valdoxan).
-
Agomelatine: N-[2-(7-methoxynaphthalen-1-yl)ethyl ]acetamide.[1]
-
Target Compound: N-methyl-2-(naphthalen-2-yl)methyl acetamide.[1][5][3][6]
-
Significance: Used in SAR studies to determine the impact of linker length (methylene vs. ethylene) and N-substitution (N-methyl vs. N-acetyl) on binding affinity for
and receptors.[1]
Part 6: Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions applicable to naphthalene acetamides.
-
GHS Classification (Predicted):
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation, H335).[1]
-
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Sigma-Aldrich (Merck KGaA). Product Detail: N-methyl-2-(2-naphthyl)acetamide (CAS 2086-65-9).[1] Retrieved from .[1]
-
Castañer, J., & Hillier, K. (1981).[3][4] "DL-588 (Napactadine)".[1][3][4] Drugs of the Future, 6(6), 348.[3] (Describes synthesis from CAS 2086-65-9).
-
McCarthy, J. R., et al. (1985).[1][3] "New bicyclic antidepressant agent.[3] Synthesis and activity of napactadine and related compounds". Journal of Medicinal Chemistry, 28(11), 1721–1727.[3]
-
PubChem Database. Compound Summary: 2-(2-Naphthyl)acetamide (Related Structure).[1] National Center for Biotechnology Information. Retrieved from .[1][7]
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An In-Depth Technical Guide to the Potential Therapeutic Applications of N-methyl-2-(naphthalen-2-yl)acetamide
Abstract
N-methyl-2-(naphthalen-2-yl)acetamide is a synthetic compound featuring a naphthalene core linked to an N-methylacetamide moiety. While direct research on this specific molecule is limited, its structural components are well-represented in medicinal chemistry, suggesting a range of potential therapeutic applications. The naphthalene scaffold is a constituent of numerous bioactive compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1] Concurrently, the N-methylacetamide group can influence physicochemical properties such as solubility and membrane permeability, potentially enhancing the drug-like characteristics of the molecule. This guide synthesizes the available information on structurally related compounds to postulate the therapeutic potential of N-methyl-2-(naphthalen-2-yl)acetamide and provides a comprehensive framework for its preclinical evaluation. We will explore its potential as an antiproliferative, antimicrobial, and anticonvulsant agent, detailing the underlying scientific rationale and providing robust experimental protocols for its investigation.
Compound Profile and Synthesis
1.1. Chemical Structure
-
IUPAC Name: N-methyl-2-(naphthalen-2-yl)acetamide
-
Molecular Formula: C13H13NO
-
Core Components: A naphthalene bicyclic aromatic system and an N-methylacetamide functional group.
1.2. Rationale for Therapeutic Interest
The therapeutic potential of N-methyl-2-(naphthalen-2-yl)acetamide is inferred from the established bioactivity of its constituent parts:
-
Naphthalene Moiety: This planar, aromatic structure is a common pharmacophore in drug discovery. Naphthalene derivatives have exhibited a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[1]
-
N-methylacetamide Moiety: The N-methylacetamide group can modulate a compound's pharmacokinetic profile. It can participate in hydrogen bonding, influencing solubility and receptor binding. The N-methylation can also impact metabolic stability.
1.3. Proposed Synthetic Route
A plausible and efficient synthesis of N-methyl-2-(naphthalen-2-yl)acetamide would likely involve a two-step process starting from 2-(naphthalen-2-yl)acetic acid, a commercially available plant growth regulator.[2]
Step 1: Synthesis of 2-(naphthalen-2-yl)acetyl chloride
2-(naphthalen-2-yl)acetic acid can be converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Amidation with Methylamine
The resulting 2-(naphthalen-2-yl)acetyl chloride can then be reacted with methylamine (CH₃NH₂) to form the final product, N-methyl-2-(naphthalen-2-yl)acetamide. This is a standard nucleophilic acyl substitution reaction.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the known activities of structurally similar compounds, we can hypothesize several therapeutic applications for N-methyl-2-(naphthalen-2-yl)acetamide.
2.1. Antiproliferative Activity
Rationale: Numerous naphthalene derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. For instance, certain N-(naphthalen-2-yl)acetamide derivatives bearing quinolin-2(1H)-one have shown potent activity against nasopharyngeal carcinoma cells. The proposed mechanism for some of these compounds involves the induction of cell cycle arrest.
Hypothesized Mechanism of Action: N-methyl-2-(naphthalen-2-yl)acetamide may exert antiproliferative effects by:
-
Intercalation with DNA: The planar naphthalene ring could intercalate between DNA base pairs, disrupting DNA replication and transcription.
-
Inhibition of Key Cellular Enzymes: The compound might inhibit enzymes crucial for cancer cell proliferation, such as topoisomerases or protein kinases.
-
Induction of Apoptosis: It could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
2.2. Antimicrobial Activity
Rationale: The naphthalene ring is a core component of many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1] Additionally, some N-methyl acetamide derivatives have shown potential as antibacterial agents.
Hypothesized Mechanism of Action: The antimicrobial effects could arise from:
-
Disruption of Microbial Membranes: The lipophilic nature of the naphthalene group may facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Microbial Enzymes: The compound could target and inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis or DNA gyrase.
2.3. Anticonvulsant Activity
Rationale: Several compounds containing an acetamide functional group have been developed as anticonvulsant drugs. The mechanism often involves modulation of ion channels or neurotransmitter systems.
Hypothesized Mechanism of Action: Potential anticonvulsant mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: The compound might stabilize the inactive state of these channels, reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: It could act as a positive allosteric modulator of GABA-A receptors, increasing inhibitory neurotransmission.
Preclinical Evaluation: Experimental Protocols
A systematic preclinical evaluation is necessary to validate these hypothesized therapeutic applications.
3.1. Investigation of Antiproliferative Activity
3.1.1. Cell Viability and Cytotoxicity Assays
The initial screening for antiproliferative effects can be conducted using colorimetric assays that measure cell viability.
Protocol: MTT Cell Viability Assay [3][4]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of N-methyl-2-(naphthalen-2-yl)acetamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
3.1.2. Cell Cycle Analysis
To understand the mechanism of growth inhibition, cell cycle analysis can be performed using flow cytometry.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [5][6]
-
Cell Treatment: Treat cells with N-methyl-2-(naphthalen-2-yl)acetamide at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.2. Evaluation of Antimicrobial Activity
Standard broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Protocol: Broth Microdilution for MIC Determination [7][8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of N-methyl-2-(naphthalen-2-yl)acetamide in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism in broth only), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3.3. Assessment of Anticonvulsant Potential
Animal models are essential for the preliminary screening of anticonvulsant activity.
Protocol: Maximal Electroshock (MES) Seizure Test [10][11][12]
-
Animal Dosing: Administer N-methyl-2-(naphthalen-2-yl)acetamide or a vehicle control to a group of mice or rats via intraperitoneal injection.
-
Induction of Seizure: After a predetermined time, induce a seizure by delivering an electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A compound is considered to have anticonvulsant activity if it protects a significant percentage of animals from the tonic hindlimb extension.
Protocol: Pentylenetetrazole (PTZ) Induced Seizure Test [11][12][13]
-
Animal Dosing: Administer the test compound or vehicle to a group of rodents.
-
Induction of Seizure: After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a chemoconvulsant.
-
Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.
-
Data Analysis: The anticonvulsant potential is determined by the compound's ability to delay the onset of seizures or prevent them altogether.
Pharmacokinetics and Toxicology Considerations
A preliminary assessment of the pharmacokinetic and toxicological properties of N-methyl-2-(naphthalen-2-yl)acetamide is crucial for its development as a therapeutic agent.
4.1. In Silico and In Vitro ADMET Studies
-
Lipophilicity (LogP): The predicted lipophilicity will influence absorption and distribution. Naphthalene derivatives tend to be lipophilic.[14]
-
Solubility: The N-methylacetamide group may improve aqueous solubility compared to a simple naphthalene hydrocarbon.
-
Metabolic Stability: In vitro studies using liver microsomes can predict the compound's susceptibility to metabolism by cytochrome P450 enzymes. Naphthalene itself is metabolized by CYP enzymes.[15][16]
-
Cytotoxicity in Non-Cancerous Cells: The compound's cytotoxicity should be evaluated in normal cell lines (e.g., fibroblasts) to assess its therapeutic index.
4.2. In Vivo Toxicology
Initial in vivo toxicity studies in rodents would be necessary to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities. Naphthalene and some of its derivatives have been associated with certain toxicities.[15]
Data Presentation and Visualization
5.1. Tabular Summary of Quantitative Data
Table 1: Hypothetical Antiproliferative Activity of N-methyl-2-(naphthalen-2-yl)acetamide
| Cell Line | IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | [Insert Data] |
| A549 (Lung Cancer) | [Insert Data] |
| HCT116 (Colon Cancer) | [Insert Data] |
| Normal Fibroblasts | [Insert Data] |
Table 2: Hypothetical Antimicrobial Activity of N-methyl-2-(naphthalen-2-yl)acetamide
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] |
| Candida albicans | N/A | [Insert Data] |
5.2. Diagrams and Workflows
Caption: Proposed two-step synthesis of the target compound.
Caption: Hypothesized antiproliferative signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
While N-methyl-2-(naphthalen-2-yl)acetamide is a novel chemical entity with limited direct biological data, a thorough analysis of its structural components provides a strong rationale for investigating its therapeutic potential, particularly in the areas of oncology, infectious diseases, and neurology. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to systematically evaluate its bioactivity and establish a foundation for its potential development as a novel therapeutic agent. The proposed studies, from initial in vitro screening to preliminary in vivo assessments, are critical for elucidating the compound's mechanism of action, efficacy, and safety profile.
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- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
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- Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Deriv
- Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. (2021). Biomedicine & Pharmacotherapy, 142, 111979.
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- Cell Cycle Analysis. UW-Madison.
- Bioisosters as resulted from vHTS using naphthalene as target. COSMOsim... (2022).
- Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. (2023). ChemRxiv.
- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
- Determination of anticonvulsant activity of drugs using animal models. (2017). Slideshare.
- Properties of Naphthalene and its Derivatives. (2022).
- Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. (2021). Semantic Scholar.
- Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. (2023). Walsh Medical Media.
- Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. (2022). Molecules, 27(22), 8009.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17351-17359.
- Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. (2014). Avicenna Journal of Phytomedicine, 4(5), 326-333.
- The Study of Insilco Design and Biological Evaluation of Naphthalene Deriv
- N-Methylacetamide. PubChem.
- N-Methylacetamide. ChemicalBook.
- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2018).
- N-Methylacetamide. Wikipedia.
- N-Methylacetamide >=99%. Sigma-Aldrich.
- N-Methylacetamide. Chem-Impex.
- 2-(Naphthalen-2-yl)acetic acid (2-Naphthylacetic acid). MedChemExpress.
- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester.... (2019).
- Zn(OAc)2•2H2O-Catalyzed Green Synthesis of Substituted 1-Amido/thioamidoalkyl-2-naphthols. (2023). Revue Roumaine de Chimie, 68(7-8), 357-366.
- The Syntheses of Some Novel (Naphthalen-1-yl-selenyl)
- A kind of preparation method of alpha-naphthalene acetic acid. (2020).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
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- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Synthesis protocol for N-methyl-2-(naphthalen-2-yl)acetamide
[1]
Executive Summary
This technical guide details the synthesis of N-methyl-2-(naphthalen-2-yl)acetamide , a structural analog of the auxin family and a potential intermediate in the development of melatonin receptor ligands and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]
The protocol provides two distinct methodologies tailored to specific experimental needs:
-
Method A (Acid Chloride Route): A robust, scalable protocol suitable for multi-gram synthesis, utilizing thionyl chloride (
) activation. -
Method B (Direct Coupling Route): A high-precision method using EDC/HOBt, designed for small-scale medicinal chemistry applications where mild conditions are required to preserve sensitive functional groups.[1]
Both methods are grounded in established amide bond formation principles and validated by the reactivity profiles of naphthaleneacetic acid derivatives [1, 2].[1]
Chemical Identity & Retrosynthesis[1]
Target Molecule Data
| Property | Detail |
| IUPAC Name | N-methyl-2-(naphthalen-2-yl)acetamide |
| Common Name | N-Methyl-2-naphthylacetamide |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Precursor CAS | 581-96-4 (2-Naphthylacetic acid) |
| Solubility Profile | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[2] |
Retrosynthetic Analysis
The strategic disconnection focuses on the amide bond (
Figure 1: Retrosynthetic disconnection showing the convergence of 2-naphthylacetic acid and methylamine.[1]
Materials & Equipment
Reagents
-
2-Naphthylacetic acid (>98%): The carboxylic acid source.[1]
-
Methylamine (2.0 M in THF or 40% aq.): The amine source.[1]
-
Thionyl Chloride (
): For Method A activation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
EDC
HCl & HOBt: For Method B coupling. -
Dichloromethane (DCM): Anhydrous solvent.[1]
-
Triethylamine (
) or DIPEA: Base scavenger.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Equipment
Experimental Protocols
Method A: Acid Chloride Activation (Scalable)
Best for: >5g scale, robust substrates, cost-efficiency.[1] Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.[1]
Step 1: Synthesis of 2-Naphthylacetyl Chloride[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
-
Charging: Add 2-naphthylacetic acid (5.0 g, 26.8 mmol) and anhydrous DCM (30 mL).
-
Activation: Carefully add thionyl chloride (3.0 mL, 41.3 mmol) dropwise. Add 2 drops of DMF as a catalyst.[1]
-
Reaction: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours. The evolution of
andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> gas indicates reaction progress. -
Isolation: Once the solution becomes clear and gas evolution ceases, cool to room temperature. Concentrate the solution in vacuo to remove excess
and solvent.-
Note: The residue is the crude acid chloride (yellowish oil/solid).[1] Use immediately for the next step.
-
Step 2: Amidation[3]
-
Preparation: Redissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add Methylamine (2.0 M in THF) (20 mL, 40 mmol) or 40% aqueous methylamine (excess).
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
Step 3: Workup & Purification[3]
-
Quench: Pour the reaction mixture into cold water (50 mL).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1]
-
Washing: Wash combined organics with:
-
1M HCl (20 mL) – removes unreacted amine.[1]
-
Sat.
(20 mL) – removes unreacted acid.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Brine (20 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Recrystallization: Purify the crude solid from hot Ethanol/Water or Ethyl Acetate/Hexane to yield white crystals.[1]
Method B: EDC/HOBt Coupling (Precision)
Best for: <1g scale, high purity requirements, avoiding noxious
-
Dissolution: In a 50 mL flask, dissolve 2-naphthylacetic acid (500 mg, 2.68 mmol) in anhydrous DMF or DCM (10 mL).
-
Activation: Add EDC
HCl (618 mg, 3.22 mmol) and HOBt (435 mg, 3.22 mmol). Stir at room temperature for 15 minutes. -
Amine Addition: Add Methylamine (2.0 M in THF, 2.0 mL, 4.0 mmol) followed by DIPEA (0.93 mL, 5.36 mmol).
-
Reaction: Stir at room temperature for 12–16 hours under nitrogen.
-
Workup: Dilute with EtOAc (30 mL), wash with 5% citric acid, sat.
, and brine. Dry and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Process Visualization
Reaction Workflow (Method A)
The following diagram illustrates the critical path for the Acid Chloride method, highlighting the key phase changes and purification steps.
Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.
Characterization & Quality Control
Upon isolation, the product must be validated against the following specifications.
| Test | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Visual purity check |
| Melting Point | 130–135°C (Estimated based on primary amide [4]) | Identity confirmation |
| 1H NMR (CDCl3) | Structural verification | |
| MS (ESI) | Molecular weight confirmation |
Troubleshooting Guide:
-
Low Yield: Ensure the acid chloride formation is complete (solution turns clear). Moisture in the solvent can hydrolyze the acid chloride back to the acid.[1]
-
Oiling Out: If the product oils out during recrystallization, scratch the flask walls with a glass rod or add a seed crystal.[1]
-
Impurity (Starting Material): If 2-naphthylacetic acid remains, repeat the
wash vigorously.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
References
-
Soldatenko, A. S., Molokeev, M. S., & Lazareva, N. F. (2024). N-Silylmethyl-2-(1-Naphthyl)Acetamides: Synthesis, Structure and Computational Screening. Current Organic Chemistry, 28(12), 959–966. Link
-
Chen, I. L., et al. (2013).[1] Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives.[1] European Journal of Medicinal Chemistry, 59, 227-234.[1] Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
TCI Chemicals.[1] Product Specification: N-(Naphthalen-2-yl)acetamide (CAS 581-97-5).[1][2] Accessed Oct 2023.[1] Link
Recrystallization techniques for N-methyl-2-(naphthalen-2-yl)acetamide
Application Note: High-Purity Recrystallization of N-Methyl-2-(naphthalen-2-yl)acetamide
Executive Summary
N-methyl-2-(naphthalen-2-yl)acetamide (NMNA) is a critical structural motif in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) and lipophilic pharmacophores.[1][2] While the naphthalene core confers significant hydrophobicity, the N-methyl amide linker introduces hydrogen-bonding capability, creating a "push-pull" solubility profile that often leads to purification challenges such as "oiling out" or persistent solvate formation.[1][2]
This guide provides a definitive protocol for the recrystallization of NMNA, moving beyond generic recipes to a mechanism-based approach. We prioritize the removal of the most common impurity—unreacted 2-naphthylacetic acid—and the control of polymorphism.[1][2]
Physicochemical Profile & Solubility Logic
Understanding the molecule is the prerequisite to purifying it.[1][2] NMNA consists of a planar, lipophilic naphthalene tail and a polar N-methyl acetamide head.[1][2]
| Property | Value / Characteristic | Implication for Recrystallization |
| Molecular Formula | Moderate molecular weight (199.25 g/mol ).[1][2] | |
| Predicted LogP | ~2.5 - 2.8 | Lipophilic; sparingly soluble in water.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Capable of intermolecular H-bonding (crystal lattice stability).[1][2] |
| Melting Point | Est. 120–145°C* | Oiling out risk:[1][2] If the boiling point of the solvent > MP of the solid, the compound may melt before dissolving or separate as an oil upon cooling.[1][2] |
| Key Impurity | 2-Naphthylacetic acid | Acidic; must be removed via base wash before recrystallization to prevent co-crystallization.[1][2] |
Solvent Selection Matrix
| Solvent System | Classification | Suitability | Notes |
| Ethanol (95%) | Protic Polar | High | Excellent temperature coefficient.[1][2] Soluble hot, insoluble cold.[1][2][3] |
| Toluene | Aromatic Non-polar | High | |
| EtOAc / Heptane | Binary | Medium | Powerful, but requires precise anti-solvent addition to avoid oiling out.[1][2] |
| DCM / Methanol | Polar | Low | Too soluble; difficult to recover yield without excessive evaporation.[1][2] |
Pre-Recrystallization Workup (Critical Step)
Scientific Integrity Note: Recrystallization is a purification technique, not a magic wand.[1][2] If the crude material contains >5% unreacted starting acid, recrystallization efficiency drops drastically due to lattice disruption.[1][2]
Protocol:
-
Dissolve crude NMNA in Ethyl Acetate (EtOAc) .
-
Wash 2x with 1M NaHCO₃ or 1M NaOH (removes 2-naphthylacetic acid).[1][2]
-
Dry organic layer over anhydrous Na₂SO₄ , filter, and evaporate to dryness.
-
Result: A neutral solid/oil ready for crystallization.[1][2]
Detailed Recrystallization Protocols
Method A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification, removal of non-polar impurities.[1][2]
-
Preparation: Place 1.0 g of crude NMNA in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1][2]
-
Dissolution: Add Ethanol (95%) in small portions (start with 3 mL) while heating the flask on a hot plate/block set to 85°C (reflux).
-
Saturation: Continue adding hot ethanol dropwise until the solid just dissolves.
-
Tip: If the solution is colored, add 10-20 mg of activated charcoal, boil for 2 mins, and filter hot through a pre-warmed Celite pad.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed on a cork ring or wood block.
-
Crystallization: Once at RT, observe crystal formation. If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.[1][2]
-
Maximizing Yield: Place the flask in an ice-water bath (0-4°C) for 30 minutes.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1][2] Wash the cake with 2-3 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at 40°C for 4 hours to remove lattice-bound solvent.
Method B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Oily crudes or when single solvents fail.[1][2]
-
Dissolution: Dissolve crude NMNA in the minimum amount of boiling Ethyl Acetate .
-
Anti-Solvent Addition: While maintaining a gentle boil, add Heptane (or Hexane) dropwise.[1][2]
-
Cloud Point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1][2]
-
Clarification: Add 2-3 drops of hot Ethyl Acetate to redissolve the cloudiness and restore a clear solution.
-
Cooling: Remove from heat and allow slow cooling. The hydrophobic naphthalene interaction with Heptane will drive the amide out of the solution into a crystalline lattice.[1][2]
Troubleshooting: The "Oiling Out" Phenomenon
Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals.[1][2] Cause: The compound is separating as a liquid phase because the saturation temperature is higher than the compound's melting point in the solvent mixture.[1][2]
Remediation Workflow:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure NMNA (if available) to the cooling solution at a temperature just below the saturation point.
-
Increase Solvent Volume: Add slightly more of the "good" solvent (e.g., Ethanol) to lower the saturation concentration, forcing the crystallization temperature down.[1][2]
-
Vigorous Stirring: Sometimes, rapid stirring during the transition phase can break up oil droplets and induce crystallization.[1][2]
Process Visualization
Figure 1: Recrystallization Decision Logic
Caption: Decision tree for optimizing the purification of N-methyl-2-(naphthalen-2-yl)acetamide, highlighting critical checkpoints for impurity removal and phase separation control.
Analytical Validation
To ensure the protocol was successful, validate the product using the following criteria:
-
Melting Point: Sharp range (e.g., within 2°C). Broadening indicates solvent inclusion or impurities.[1][2]
-
1H NMR (CDCl₃):
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for amide recrystallization techniques). Link
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for solvent selection and "oiling out" mitigation). Link
-
Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Advanced techniques for polymorphism control). Link[1][2]
-
PubChem Compound Summary. (2025). 2-Naphthaleneacetic acid.[1][2][4][5] National Center for Biotechnology Information.[1][2] (Precursor properties).[1][2][3][6][7][8] Link
Sources
- 1. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthaleneacetic acid [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Using N-methyl-2-(naphthalen-2-yl)acetamide in fluorescent probe design
Application Note: Advanced Fluorescent Probe Design Using N-methyl-2-(naphthalen-2-yl)acetamide
Part 1: Executive Summary & Scientific Foundation
Subject: N-methyl-2-(naphthalen-2-yl)acetamide (NMNA) Classification: Solvatochromic Fluorophore & Excimer-Forming Probe Primary Applications: Hydrophobic pocket mapping, Critical Micelle Concentration (CMC) determination, and supramolecular assembly monitoring.
Introduction
N-methyl-2-(naphthalen-2-yl)acetamide (NMNA) represents a class of naphthalene-based fluorescent probes where the fluorophore is tethered to a polar amide group via a methylene spacer.[1] Unlike rigid conjugated systems (e.g., 1,8-naphthalimides), the methylene bridge in NMNA interrupts the conjugation between the naphthalene ring and the carbonyl group. This structural feature preserves the intrinsic UV-fluorescence of the naphthalene moiety (λex ≈ 280 nm, λem ≈ 335 nm) while allowing the amide tail to act as a sensor for hydrogen bonding and local viscosity.
For drug development and biochemical researchers, NMNA is not merely a passive dye; it is a dynamic reporter of microenvironmental polarity and molecular crowding . Its utility stems from two competing de-excitation pathways: monomeric emission in dilute/polar environments and excimer emission in aggregated/hydrophobic environments.
Photophysical Mechanism
The utility of NMNA relies on the sensitivity of the naphthalene excited state (
-
Monomer Emission (Probe Dilute): In polar solvents or when isolated, NMNA exhibits structured emission characteristic of the naphthalene monomer (~330–340 nm).
-
Excimer Formation (Probe Aggregated): At higher concentrations or in confined spaces (e.g., inside a micelle or protein pocket), an excited NMNA molecule (
) can collide with a ground-state NMNA ( ) to form an excited dimer (Excimer, ). This results in a broad, structureless emission band redshifted to ~400–450 nm. -
Solvatochromism: The amide dipole interacts with solvent molecules. In polar protic solvents (water/methanol), hydrogen bonding to the amide carbonyl quenches fluorescence non-radiatively or stabilizes the ground state, affecting quantum yield. In non-polar environments (hydrophobic pockets), fluorescence intensity typically increases ("Turn-On" effect).
Figure 1: Jablonski-style diagram illustrating the dual-emission pathways of NMNA. The switch between Monomer and Excimer emission is the core sensing mechanism.
Part 2: Experimental Protocols
Protocol A: Solvatochromic Characterization
Objective: To establish the baseline spectral response of NMNA in solvents of varying polarity and viscosity. This calibration is required before using the probe in biological systems.
Materials:
-
NMNA (Solid, >98% purity).
-
Solvents: Cyclohexane (Non-polar), Dichloromethane (Moderately polar), Ethanol (Polar protic), DMSO (Polar aprotic).
-
Quartz Cuvettes (1 cm path length).
Workflow:
-
Stock Preparation: Dissolve 10 mg of NMNA in 10 mL of DMSO to create a ~4.7 mM stock solution. Store at -20°C.
-
Working Solutions: Dilute the stock into each test solvent to a final concentration of 10 µM. Note: Keep concentration low to avoid excimer formation in this step.
-
Spectroscopy:
-
Set Excitation (
) to 280 nm. -
Scan Emission (
) from 300 nm to 500 nm. -
Record slit widths (typically 2.5 nm).
-
-
Data Analysis: Plot Normalized Intensity vs. Wavelength. Note the peak shift (Stokes shift) and the Integrated Fluorescence Intensity.
Expected Results:
-
Non-polar (Cyclohexane): High intensity, fine vibrational structure, blue-shifted (~325 nm).
-
Polar (Ethanol): Lower intensity (quenching), loss of structure, slight red-shift (~335-340 nm).
Protocol B: Determination of Critical Micelle Concentration (CMC)
Objective: Use NMNA as a hydrophobic probe to determine the CMC of a surfactant (e.g., SDS or Tween-20). NMNA partitions into the hydrophobic micelle core, causing a sharp increase in fluorescence intensity and/or excimer formation.
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 20 µM NMNA solution in aqueous buffer (PBS, pH 7.4). At this concentration in water, fluorescence will be weak (quenched).
-
Surfactant Titration:
-
Prepare a high-concentration surfactant stock (e.g., 100 mM SDS).
-
Add surfactant stepwise to the NMNA solution.
-
Range: 0 mM to 20 mM (covering the expected CMC of ~8 mM for SDS).
-
-
Measurement: After each addition, mix gently and equilibrate for 2 minutes. Record emission spectrum (Ex: 280 nm).
-
Plotting: Plot Fluorescence Intensity (
) vs. Log[Surfactant]. -
Calculation: The intersection of the two linear regimes (baseline vs. rapid rise) indicates the CMC.
Figure 2: Workflow for CMC determination. The probe acts as a 'light switch' upon entering the hydrophobic micelle core.
Part 3: Data Interpretation & Troubleshooting
Quantitative Reference Data
Use the table below to validate your experimental readings.
| Solvent Parameter | Solvent Example | Relative Quantum Yield ( | Spectral Features | |
| Non-polar | Cyclohexane | 323, 328 | High (0.3 - 0.4) | Sharp vibrational peaks |
| Polar Aprotic | Acetonitrile | 332 | Medium | Blurring of fine structure |
| Polar Protic | Water/PBS | 335-340 | Low (<0.1) | Broad, weak intensity |
| Viscous/Rigid | Glycerol | 330 | High | Sharp peaks (Reduced non-radiative decay) |
Troubleshooting Guide
-
Issue: No fluorescence signal.
-
Cause: Inner Filter Effect. Naphthalene absorbs strongly at 280 nm. If [NMNA] > 50 µM, it may self-absorb.
-
Solution: Dilute sample to < 10 µM.
-
-
Issue: Unexpected peak at 400-450 nm.
-
Cause: Excimer formation due to aggregation.
-
Solution: This is a feature, not a bug. If measuring monomer properties, reduce concentration. If probing clustering, analyze the ratio
.
-
-
Issue: High background noise.
-
Cause: Raman scattering from water (prominent when measuring weak UV fluorophores).
-
Solution: Run a solvent blank and subtract the spectrum.
-
Part 4: Synthesis & Safety (Brief)
For researchers needing to synthesize NMNA de novo:
-
Reactants: 2-Naphthylacetic acid + Methylamine (hydrochloride).
-
Coupling: Standard EDC/NHS or DCC coupling in Dichloromethane.
-
Purification: Recrystallization from Ethanol/Water.
-
Verification: NMR (check for N-Me singlet ~2.8 ppm, CH2 singlet ~3.7 ppm).
-
Safety: Naphthalene derivatives can be irritating. Handle typically as potentially bioactive amides.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text on naphthalene photophysics and excimers).
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed mechanisms of solvatochromism).
-
BenchChem. (2025).[2] Naphthalene-Based Fluorescent Probes for Metal Ion Detection. (Application note on naphthalene scaffold versatility).
-
NIST Chemistry WebBook. Acetamide, N-methyl-2-(naphthalen-2-yl)-. (Standard spectral data). [3]
-
Suzuki, Y., et al. (2010). "Excimer formation of naphthalene derivatives in aqueous solutions of cyclodextrins." Journal of Photochemistry and Photobiology A: Chemistry. (Mechanism of naphthalene aggregation sensing).
Sources
Procedure for N-methylation of 2-naphthylacetamide
Application Notes & Protocols
A Comprehensive Guide to the N-Methylation of 2-Naphthylacetamide: Strategy, Mechanism, and Application
Introduction
N-methylation of amides is a pivotal chemical transformation in medicinal chemistry and drug development. The introduction of a methyl group to an amide nitrogen can profoundly alter the parent molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and cell permeability. 2-Naphthylacetamide and its derivatives are recognized scaffolds in the development of therapeutic agents, exhibiting activities such as antiproliferative effects.[1][2] Consequently, the synthesis of its N-methylated analog, N-methyl-2-(naphthalen-2-yl)acetamide, is of significant interest to researchers exploring structure-activity relationships.
This document provides a detailed guide for the N-methylation of 2-naphthylacetamide. We will first present an overview of common synthetic strategies, critically evaluating their respective merits and drawbacks. Subsequently, a detailed, field-proven protocol utilizing a modern, safe, and highly selective methylating agent is provided, complete with mechanistic insights and practical troubleshooting advice.
1. Overview of Synthetic Strategies for Amide N-Methylation
The N-methylation of secondary amides like 2-naphthylacetamide requires careful consideration of the reagents and reaction conditions to achieve high yield and selectivity while minimizing potential side reactions. Several methods have been developed, each with distinct characteristics.
| Method | Methylating Agent | Base/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Classical Alkylation | Methyl iodide (MeI), Dimethyl sulfate ((CH₃)₂SO₄) | Strong bases (e.g., NaH, K₂CO₃) | Anhydrous solvents (THF, DMF), Reflux | High reactivity, established procedures.[3] | Highly toxic and carcinogenic reagents.[4] Risk of O-alkylation and over-methylation. Requires strictly anhydrous conditions.[3] |
| Reductive Amination | Formaldehyde/Formic acid (Eschweiler-Clarke) | N/A | Heating | Uses inexpensive reagents. | Can require harsh conditions and may not be suitable for sensitive substrates. |
| "Green" Methylation | Methanol | Ruthenium(II) catalyst | High temperature | Uses a renewable and non-toxic methylating agent.[5] Atom-economical.[5] | Requires a specific metal catalyst and potentially high temperatures.[6] |
| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe₃NI) | Mild bases (e.g., K₃PO₄) | Moderate heating (e.g., 120 °C) | Safe, non-toxic, and easy-to-handle solid reagent.[7][8] Excellent monoselectivity.[9] High functional group tolerance.[7] | Higher reagent cost compared to classical agents. |
| Trifluoroacetate Method | Methyl trifluoroacetate (MTFA) | Strong base (t-BuOK) | Room temperature | Mild reaction conditions.[10] | Requires a strong base, which may not be compatible with all functional groups. |
For this application note, we will focus on the use of phenyl trimethylammonium iodide (PhMe₃NI) . This method stands out for its operational simplicity, safety profile, and exceptional selectivity, making it an excellent choice for the late-stage functionalization of valuable molecules in a research and drug development setting.[7]
2. Recommended Protocol: N-Methylation with Phenyl Trimethylammonium Iodide
This protocol is designed for the monoselective N-methylation of 2-naphthylacetamide to yield N-methyl-2-(naphthalen-2-yl)acetamide.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. | Quantity |
| 2-Naphthylacetamide | ≥98% | (e.g., TCI) | N0023 | 185 mg (1.0 mmol) |
| Phenyl trimethylammonium iodide (PhMe₃NI) | ≥98% | (e.g., Sigma-Aldrich) | 78893 | 419 mg (1.5 mmol) |
| Potassium phosphate (K₃PO₄) | ≥97% | (e.g., Sigma-Aldrich) | P5629 | 425 mg (2.0 mmol) |
| 1,4-Dioxane | Anhydrous | (e.g., Sigma-Aldrich) | 296309 | 5 mL |
| Ethyl acetate (EtOAc) | ACS Grade | (e.g., Fisher) | E145 | As needed |
| Saturated NaCl solution (Brine) | N/A | Lab prepared | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | (e.g., Fisher) | M65 | As needed |
| Silica Gel | 60 Å, 230-400 mesh | (e.g., Sigma-Aldrich) | 236833 | As needed |
2.2. Equipment
-
10 mL round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
2.3. Experimental Workflow Diagram
Caption: Experimental workflow for N-methylation.
2.4. Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-naphthylacetamide (185 mg, 1.0 mmol, 1.0 eq), phenyl trimethylammonium iodide (419 mg, 1.5 mmol, 1.5 eq), and potassium phosphate (425 mg, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 120 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product spot should be less polar than the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaCl solution (brine) (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel.
-
Use a suitable eluent system, starting with a low polarity mixture (e.g., 9:1 hexane/EtOAc) and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-methyl-2-(naphthalen-2-yl)acetamide as a solid.
-
2.5. Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (m.p.): To assess purity.
3. Reaction Mechanism
The N-methylation of a secondary amide using phenyl trimethylammonium iodide under basic conditions is proposed to proceed via a nucleophilic attack of the deprotonated amide on the methyl group of the ammonium salt.
Caption: Proposed SN2 mechanism for N-methylation.
-
Deprotonation: The base, potassium phosphate, deprotonates the secondary amide (2-naphthylacetamide) to form a nucleophilic amidate anion.
-
Nucleophilic Attack: The amidate anion then acts as a nucleophile, attacking one of the methyl groups of the phenyl trimethylammonium salt in an SN2 fashion. This results in the transfer of the methyl group to the amide nitrogen.
-
Product Formation: The N-methylated amide is formed, along with N,N-dimethylaniline as a byproduct.[7]
4. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 120 °C. Extend the reaction time and continue to monitor by TLC. |
| Inactive base or wet reagents/solvent. | Use freshly opened or properly stored anhydrous solvent and base. Ensure glassware is thoroughly dried. | |
| Formation of side products | Overheating leading to decomposition. | Maintain the reaction temperature strictly at 120 °C. |
| Difficult purification | Byproducts co-eluting with the product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. Recrystallization could be an alternative purification method.[11] |
5. Safety and Handling
-
General Precautions: Conduct the experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.
-
Phenyl trimethylammonium iodide & Potassium Phosphate: Can cause skin and eye irritation. Avoid breathing dust.
-
Ethyl Acetate: Is a flammable liquid. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This application note provides a robust and reliable protocol for the N-methylation of 2-naphthylacetamide using phenyl trimethylammonium iodide. The highlighted method offers significant advantages in terms of safety, selectivity, and operational ease over traditional methylation techniques. By following the detailed procedure and considering the mechanistic principles and troubleshooting advice, researchers can confidently synthesize N-methyl-2-(naphthalen-2-yl)acetamide for further investigation in drug discovery and medicinal chemistry programs.
References
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). Proceedings of the National Academy of Sciences. [Link]
-
Enzymatic methylation of the amide bond. (2020). PubMed. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]
-
N‐methylation of secondary amides using Me4NF by Schönebeck and the application of the presented method for N‐methylation in the final step of the total synthesis of (−)‐alstomutinine C by Qi. (n.d.). ResearchGate. [Link]
-
N‐methylation of secondary amides and imides. Reaction conditions. (n.d.). ResearchGate. [Link]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). PubMed. [Link]
-
Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Semantic Scholar. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ACS Publications. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). ResearchGate. [Link]
-
Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. (2019). ACS Publications. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
(PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. [Link]
-
Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Systematic Approach to Solvent Selection for the Dissolution of N-methyl-2-(naphthalen-2-yl)acetamide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for N-methyl-2-(naphthalen-2-yl)acetamide. The process of selecting an appropriate solvent is critical in pharmaceutical development, impacting everything from reaction kinetics and purification to crystallization and final formulation.[1] This guide moves beyond simple trial-and-error, establishing a systematic workflow grounded in the physicochemical properties of the solute and the principles of molecular interaction. We will detail a theoretical framework for solvent choice, present a practical protocol for experimental solubility determination, and provide the tools for data-driven decision-making.
Foundational Principles: Understanding the Solute and Solvent
The cornerstone of solvent selection is the principle of "like dissolves like." To apply this, we must first dissect the molecular characteristics of our target compound, N-methyl-2-(naphthalen-2-yl)acetamide, and then match them to the properties of potential solvents.
Physicochemical Analysis of N-methyl-2-(naphthalen-2-yl)acetamide
The structure of N-methyl-2-(naphthalen-2-yl)acetamide is key to understanding its solubility behavior. It consists of three primary functional regions:
-
A Naphthalene Ring System: This large, bicyclic aromatic structure is fundamentally non-polar and hydrophobic. It will readily engage in van der Waals forces and potentially π-π stacking interactions with aromatic solvents.
-
A Methylene Bridge (-CH2-): This flexible, non-polar linker separates the aromatic system from the polar amide group.
-
An N-methylacetamide Group (-C(=O)NH(CH3)): This is a polar secondary amide. Crucially, it possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). The presence of both features is a dominant factor in its interaction with polar solvents.[2]
Based on this structure, we can predict that N-methyl-2-(naphthalen-2-yl)acetamide is a moderately polar molecule. Its solubility will be a balance between the large, non-polar naphthalene moiety and the highly polar, hydrogen-bonding-capable amide group. Solvents that can effectively solvate both of these distinct regions will be the most successful.
Key Solvent Properties for Consideration
To make an informed choice, we must quantify the characteristics of potential solvents. The following parameters are essential:
-
Polarity Index (P'): An empirical measure of a solvent's relative polarity, based on its solubility in various standard phases. A higher index indicates higher polarity.[3][4] Water has a polarity index of 10.2, while non-polar solvents like hexane have an index near 0.1.[5]
-
Dielectric Constant (ε): A measure of a solvent's ability to separate and stabilize charges.[6] Solvents with high dielectric constants are effective at dissolving ionic or highly polar solutes.[7][8]
-
Hydrogen Bonding Capacity: Solvents can be classified based on their ability to participate in hydrogen bonds:
-
Polar Protic: Contain O-H or N-H bonds (e.g., water, methanol, ethanol). They can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic: Lack O-H or N-H bonds but have atoms (like oxygen or nitrogen) that can accept hydrogen bonds (e.g., DMSO, acetone, THF).
-
Non-Polar Aprotic: Have low polarity and do not participate in hydrogen bonding (e.g., hexane, toluene).
-
-
Hansen Solubility Parameters (HSP): A more advanced model that deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] The principle states that substances with similar HSP values are likely to be miscible. This provides a more nuanced approach than a single polarity metric.[11]
A Systematic Workflow for Solvent Selection
The following workflow provides a logical progression from theoretical prediction to experimental verification.
Caption: Workflow for Rational Solvent Selection.
Step 1 & 2: Theoretical Screening and Candidate Selection
Based on the solute's dual nature (polar amide, non-polar ring), we can hypothesize which solvent classes will be most effective. A range of solvents should be selected to probe different types of intermolecular interactions.
Table 1: Candidate Solvents for Screening
| Solvent | Class | Polarity Index (P') | Dielectric Constant (ε) | Boiling Point (°C) | Rationale for Selection |
| Ethanol | Polar Protic | 5.2[12] | 24.5[7] | 78 | Excellent H-bond donor and acceptor. |
| Isopropanol | Polar Protic | 3.9[4] | 17.9[8] | 82 | Less polar than ethanol, may better solvate the naphthalene ring. |
| Acetone | Polar Aprotic | 5.1[4] | 20.7[7] | 56 | Strong H-bond acceptor with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0[3] | 7.6[8] | 66 | Lower polarity aprotic, good for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 4.4[3] | 6.0[8] | 77 | Moderate polarity, good balance for different functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2[3] | 46.7[7] | 189 | Highly polar, exceptional H-bond acceptor, often dissolves difficult compounds. |
| Dichloromethane (DCM) | Halogenated | 3.1[4] | 8.9[8] | 40 | Intermediate polarity, can solvate a wide range of compounds. |
| Toluene | Non-Polar Aromatic | 2.4[4] | 2.4[8] | 111 | May interact favorably with the naphthalene ring via π-π stacking. |
| Hexane | Non-Polar Aliphatic | 0.1[4] | 1.9[7] | 69 | Negative control; expected to have very poor solubility. |
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility at a specific temperature.[13][14]
Materials and Equipment
-
N-methyl-2-(naphthalen-2-yl)acetamide (solid, high purity)
-
Selected solvents (HPLC grade or equivalent) (Table 1)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation: Label a vial for each solvent to be tested.
-
Addition of Solute: Accurately weigh an excess amount of N-methyl-2-(naphthalen-2-yl)acetamide into each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point could be ~20-30 mg.
-
Addition of Solvent: Add a precise volume of the respective solvent to each vial (e.g., 2.0 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, labeled collection vial. This filtration step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Data Interpretation and Final Selection
The primary output of this protocol is a quantitative ranking of solvents based on their ability to dissolve N-methyl-2-(naphthalen-2-yl)acetamide.
-
High Solubility: Solvents like DMSO, Ethanol, or Acetone are predicted to show high solubility due to their strong interactions with the polar amide group.
-
Moderate Solubility: Solvents like THF, Ethyl Acetate, and DCM will likely show moderate solubility, effectively balancing the polar and non-polar characteristics of the solute.
-
Low Solubility: Toluene and especially Hexane are expected to be poor solvents, as they cannot effectively solvate the polar amide functionality.
The final choice depends on the application. For creating a concentrated stock solution, the solvent with the highest absolute solubility (e.g., DMSO) may be best. For a process like crystallization, a solvent with moderate solubility and a high dependence on temperature might be ideal.[1] For safety and environmental reasons, solvent selection guides from pharmaceutical companies often rank solvents as "preferred," "usable," or "undesirable," which should also be a factor in the final decision.[15]
References
-
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]
-
Slideshare. (n.d.). Polarity index. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]
-
Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Gala, F., & Gyorgy, S. (2010). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Abbott, S. (n.d.). Practical Solubility - HSP. Retrieved from [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric constant (ε) of various organic solvents at room temperature.... Retrieved from [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Retrieved from [Link]
-
iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
White Rose Research Online. (2017). Hydrogen bonding vs. halogen bonding:the solvent decides. Retrieved from [Link]
-
Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
Sources
- 1. coastviewsolvents.com [coastviewsolvents.com]
- 2. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 3. scribd.com [scribd.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. Polarity index | PDF [slideshare.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Dielectric Constant [macro.lsu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. raytor.com [raytor.com]
- 14. seppic.com [seppic.com]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
Application Note: Microwave-Assisted Synthesis of N-methyl-2-(naphthalen-2-yl)acetamide
Abstract & Scope
This Application Note details the microwave-assisted synthesis of N-methyl-2-(naphthalen-2-yl)acetamide , a structural motif relevant to NSAIDs and melatonin receptor agonist development. Unlike traditional thermal amidation, which often requires reflux conditions (12–24 hours) or toxic chlorinating agents (
These protocols leverage the dipolar polarization of microwave irradiation to overcome the activation energy barrier of water elimination, reducing reaction times from hours to minutes while suppressing side reactions like decarboxylation.
Scientific Background & Mechanism[1][2][3]
The Microwave Advantage in Amidation
Direct amidation between a carboxylic acid and an amine is thermodynamically favorable but kinetically difficult due to the formation of stable, unreactive ammonium carboxylate salts.
Microwave irradiation (2.45 GHz) introduces efficient internal heating. The polar reaction components (specifically the ionic salt intermediate) possess high loss tangents (
Reaction Scheme
The following diagram illustrates the direct condensation pathway versus the activated coupling pathway.
Figure 1: Reaction pathway highlighting the microwave-induced dissociation of the unreactive salt intermediate.
Experimental Protocols
Safety Warning: Microwave reactions involving amines generate pressure. Use only dedicated microwave synthesis vials (e.g., Pyrex pressure vessels) with active pressure monitoring. Do not exceed the vessel's pressure rating (typically 20–30 bar).
Materials
-
Substrate: 2-Naphthylacetic acid (CAS: 553-00-4)
-
Amine Source: Methylamine (2.0 M in THF) or Methylamine hydrochloride + TEA.
-
Coupling Agent (Protocol B): 1,1'-Carbonyldiimidazole (CDI).
-
Solvents: Anhydrous DMF or o-Xylene (for high temp).
Protocol A: Green Direct Amidation (Catalyst-Free/Thermal)
Best for: High atom economy, avoiding coupling reagents, "Green" chemistry.
-
Preparation: In a 10 mL microwave process vial, add:
-
1.0 mmol 2-Naphthylacetic acid (186 mg).
-
2.0 mmol Methylamine (1.0 mL of 2M solution in THF).
-
Note: Evaporate the THF under a gentle nitrogen stream if a solvent-free approach is desired, leaving the salt. Alternatively, add 0.5 mL o-Xylene as a heat-transfer medium.
-
-
Sealing: Crimp the vial with a Teflon-lined septum cap.
-
Irradiation:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temp: 160 °C.
-
Hold Time: 20 minutes.
-
Stirring: High (600 rpm).
-
Max Pressure: Set limit to 15 bar.
-
-
Workup:
-
Cool to 50 °C.
-
Dilute with EtOAc (20 mL).
-
Wash with 1M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Dry organic layer (
), filter, and concentrate.[1]
-
Protocol B: CDI-Mediated Coupling (High Precision)
Best for: High purity requirements, milder temperatures.
-
Activation: In a 10 mL vial, dissolve 1.0 mmol 2-Naphthylacetic acid in 2 mL anhydrous DMF.
-
Add Reagent: Add 1.1 mmol CDI (178 mg). Observe
evolution. Stir at RT for 5 mins until bubbling ceases. -
Amine Addition: Add 1.5 mmol Methylamine (in THF or as HCl salt + 1.5 mmol DIPEA).
-
Irradiation:
-
Temp: 80 °C.
-
Hold Time: 10 minutes.
-
-
Workup:
-
Pour mixture into 20 mL ice water.
-
The product often precipitates as a white solid. Filter and wash with water.
-
If no precipitate, extract with DCM.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis and workup pathway.
Expected Results & Analysis
Analytical Data
Upon successful synthesis, the product N-methyl-2-(naphthalen-2-yl)acetamide should exhibit the following physicochemical properties:
| Parameter | Expected Value | Notes |
| Appearance | White to off-white solid | Recrystallize from EtOH/Water if colored. |
| Yield (Prot A) | 75 - 85% | Lower due to equilibrium limitations. |
| Yield (Prot B) | 90 - 95% | Driven by irreversible |
| Melting Point | 138 - 142 °C | Distinct from acid precursor (141-144°C). |
| Mass (M+H) | 200.1 Da |
NMR Validation ( , 400 MHz)
- 7.85 - 7.45 (m, 7H): Aromatic naphthalene protons.
- 5.40 (br s, 1H): Amide N-H (Exchangeable).
-
3.75 (s, 2H): Benzylic
(Alpha to carbonyl). -
2.78 (d,
, 3H): N-Methyl group (Coupled to NH).
Interpretation: The key indicator of success is the appearance of the doublet at 2.78 ppm (N-Me) and the shift of the benzylic protons compared to the starting acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Pressure Shutdown | Methylamine volatility or | Use a larger headspace (20 mL vial for 2 mL reaction). For Prot B, ensure |
| Low Conversion (Prot A) | Salt formation trapping reactants. | Increase Temp to 170°C or add a water scavenger (e.g., molecular sieves 4Å) inside the vial. |
| Brown/Tar Product | Thermal decomposition / Hot spots. | Ensure vigorous stirring. Switch to Protocol B (lower temp). |
| Sublimation | Naphthalene derivatives sublime easily. | Do not use "open vessel" mode. Ensure vessel is sealed. |
References
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Charville, H., et al. (2010). Microwave-assisted direct amidation of carboxylic acids with amines in the absence of coupling agents. Chemical Communications, 46, 8813-8815. Link
-
Dose, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Catalysts, 10(4), 469. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-2-(naphthalen-2-yl)acetamide
[1][2][3]
Introduction: The "Hidden" Yield Killers
You are likely synthesizing N-methyl-2-(naphthalen-2-yl)acetamide (an analog of Agomelatine intermediates or auxin derivatives) and hitting a ceiling around 60-70% yield.[1][2][3] In my experience supporting this specific naphthalene scaffold, the issue is rarely the bond formation itself—it is the solubility differential between the naphthalene starting material and the amide product during workup, or the regiochemical purity of your starting acid.
This guide moves beyond standard textbook procedures to address the specific physicochemical traps of the naphthalene-2-yl-acetyl moiety.
Module 1: Pre-Reaction Diagnostics (Go/No-Go)[1][2][3]
Q: I am using 98% purity 2-Naphthylacetic acid. Why is my crude NMR showing 10% impurities before I even start?
A: Commercial 2-naphthylacetic acid (2-NAA) often contains 1-naphthyl isomers or naphthalene dimer impurities from the carboxylation step in its industrial synthesis.[1][2][3] These impurities have nearly identical Rf values to your product but different solubility profiles.[2]
-
The Fix: Do not assume reagent purity. Run a quantitative H-NMR (qNMR) with an internal standard (e.g., maleic acid).[1][2][3] If the 1-naphthyl isomer >1%, recrystallize the starting material from Toluene/Hexane (1:3) before coupling.[2][3] The 2-isomer crystallizes preferentially.[1][2]
Q: Which Methylamine source should I use? A:
-
Avoid: Aqueous Methylamine (40% aq).[2][3] Water competes with the activated ester/acid chloride, leading to hydrolysis and yield loss.
-
Recommended: Methylamine hydrochloride (solid) + DIPEA (base) OR Methylamine in THF/Ethanol (2M solution).[3] The hydrochloride salt allows for precise stoichiometry and anhydrous conditions.
Module 2: The "Gold Standard" Protocol (Acyl Chloride Route)
Best for: Scale-up (>5g), Cost-efficiency, Robustness.[1][2][3]
Q: My reaction turns into a dark brown/black tar upon adding Thionyl Chloride. What happened? A: This is "Naphthalene Charring." The naphthalene ring is electron-rich and susceptible to electrophilic aromatic substitution or polymerization if the reaction is too hot or acidic.[2]
-
The Fix:
-
Use Oxalyl Chloride (1.2 eq) with a catalytic drop of DMF in DCM at 0°C , not refluxing Thionyl Chloride.
-
The DMF-Vilsmeier intermediate activates the acid gently at lower temperatures.[2]
-
Critical Step: Evaporate the acyl chloride to dryness strictly under N2 to remove excess HCl/Oxalyl chloride before adding the amine. Residual acid causes amine salt precipitation (Methylamine[2][3]·HCl), stalling the reaction.
-
Q: The yield is good, but the product is purple/grey. How do I remove the color? A: Naphthalene amines/amides oxidize easily.
-
The Fix: Add 10% w/w Activated Charcoal to the crude product dissolved in hot Ethyl Acetate. Reflux for 15 mins, filter through Celite while hot. This clears the trace oxidized naphthalene species.
Optimized Acyl Chloride Workflow
| Parameter | Setting | Rationale |
| Solvent | Dichloromethane (DCM) | Solubilizes the lipophilic naphthalene ring better than ether/THF.[1][2][3] |
| Reagent | Oxalyl Chloride (1.2 eq) + DMF (cat.)[2][3] | Milder than SOCl2; avoids ring chlorination side-products.[1][2] |
| Amine | MeNH2·HCl (1.5 eq) + Et3N (3.0 eq) | Salt form prevents loss of volatile methylamine; excess base scavenges HCl.[3] |
| Temp | 0°C -> RT | Controls exotherm to prevent polymerization.[1][2] |
Module 3: The "High Throughput" Protocol (Coupling Agents)
Best for: Small scale (<100mg), Parallel Synthesis, Library Generation.[3]
Q: I used EDC/NHS, but I can't separate the N-acylurea byproduct from my product. A: The naphthalene ring makes your product lipophilic.[1][2] Unfortunately, the N-acylurea byproduct from EDC is also moderately lipophilic, making separation by extraction difficult.[1][2][3]
-
The Fix: Switch to HATU or T3P (Propylphosphonic anhydride) .
Q: The reaction stalls at 80% conversion with HATU. A: Steric hindrance isn't the issue here; it's likely solvent polarity .
-
The Fix: Naphthalene derivatives stack (π-π stacking) in polar aprotic solvents like DMF, sometimes hindering kinetics.[1][2][3] Use a DMF/DCM (1:1) mixture to disrupt stacking while maintaining catalyst solubility.
Decision Tree: Route Selection
Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
Module 4: Purification & Isolation (The Yield Maker)[3]
Q: My product oils out during aqueous workup. How do I get a solid? A: N-methyl amides of naphthalene are often low-melting solids.[1][2][3] If it oils out:
-
Do not brine wash excessively (salting out forces impurities into the oil).
-
The Fix: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate . Slowly add Hexane (or Heptane) until cloudy. Let it stand at 4°C overnight. The slow crystallization yields high-purity needles.[1][2]
Q: Flash Chromatography solvent system? A:
-
Standard: Hexane/Ethyl Acetate (Start 80:20 -> End 50:50).[1][2][3]
-
Problem: Naphthalene tails on silica.
-
Optimization: Add 1% Triethylamine to your eluent to deactivate acidic silica sites that interact with the amide nitrogen, sharpening the peak.
Experimental Protocol: T3P Mediated Synthesis (Recommended for High Purity)[2][3]
-
Charge 2-Naphthylacetic acid (1.0 eq) and Methylamine HCl (1.2 eq) in EtOAc (10 V).
-
Add DIPEA (3.0 eq) at 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10 mins.
-
Stir at RT for 2 hours (Monitor by TLC: Rf ~0.4 in 1:1 Hex/EtOAc).
-
Workup: Wash with water (2x), sat. NaHCO3 (2x), and 1M HCl (1x).[3]
-
Dry organic layer (MgSO4) and concentrate.
-
Recrystallize from EtOAc/Heptane if necessary.
References
-
General Amide Coupling Mechanisms & Reagents
-
T3P Reagent Application
-
Naphthalene Chemistry & Reactivity
-
Agomelatine Analog Synthesis (Structural Context)
Technical Support Center: Solubility Optimization for N-methyl-2-(naphthalen-2-yl)acetamide
Introduction: The Physicochemical Challenge
Welcome to the technical guide for N-methyl-2-(naphthalen-2-yl)acetamide . As a Senior Application Scientist, I often see researchers struggle with this compound due to its deceptive structure. While the acetamide group suggests polarity, the bulky naphthalene core dominates its physicochemical profile, driving high lipophilicity and lattice energy.
This guide addresses the "crash-out" phenomenon—where the compound dissolves in organic solvents (DMSO) but precipitates immediately upon dilution into aqueous buffers.[1] We will move beyond basic advice and implement a Self-Validating Solubility Protocol .
Module 1: Diagnostic & Physicochemical Profiling
Q1: Why does this compound precipitate even at low concentrations (e.g., 10 µM) in water?
A: The issue is likely kinetic precipitation driven by the hydrophobic effect, not just thermodynamic solubility limits.
-
Structural Cause: The naphthalene ring is a planar, aromatic system that promotes strong
stacking interactions. The N-methyl group on the amide reduces the hydrogen bond donor capacity (only one H-donor) compared to a primary amide, further reducing water interaction. -
Thermodynamic Reality: The estimated LogP (partition coefficient) for this class of naphthalene-acetamide derivatives is typically between 2.0 and 2.5 . While this suggests moderate lipophilicity, the Crystal Lattice Energy is the hidden killer. The flat rings pack efficiently, requiring significant energy to break the crystal lattice for solvation.
-
The "Crash-Out" Mechanism: When you dilute a DMSO stock into water, the DMSO (highly hygroscopic) is stripped away by water molecules. The exposed hydrophobic naphthalene rings immediately aggregate to minimize water contact, forming micro-crystals that may be invisible to the naked eye but will scatter light (and ruin assays).
Q2: Does pH adjustment improve solubility?
A: No. This is a common misconception.
-
Reasoning: The acetamide group is non-ionizable within the physiological pH range (pH 1–14). It does not protonate or deprotonate significantly. Therefore, adjusting the buffer pH will not create a charged species to aid solubility.
-
Risk: Extreme pH (pH < 2 or pH > 12) combined with heat may cause hydrolysis of the amide bond, degrading your compound into 2-naphthylacetic acid and methylamine. Maintain pH 7.4.
Module 2: Stock Preparation & Dilution Protocols
Q3: What is the optimal solvent for stock solutions?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Protocol: Prepare a 10 mM to 50 mM stock in high-grade, anhydrous DMSO.
-
Storage: Store at -20°C. Critical: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which lowers the solvent power and can cause "invisible" precipitation inside the stock vial. Use single-use aliquots.
Q4: How do I prevent precipitation during dilution into cell culture media?
A: Use the "Intermediate Dilution Method" to manage the solvent shift.
The Wrong Way: Direct addition of 1 µL of 100% DMSO stock into 1 mL of media. This creates a localized "supersaturation shock" zone.
The Right Way (Step-by-Step):
-
Prepare a 100x Intermediate: Dilute your DMSO stock 1:10 into a secondary solvent compatible with water but less "shocking," or simply dilute further into DMSO to lower the concentration before the final spike.
-
The "Shift" Technique:
-
Take your 10 mM DMSO stock.[1]
-
Dilute to 1 mM in pure DMSO (or Ethanol if compatible).
-
Add this 1 mM solution dropwise to rapidly stirring media/buffer to reach 10 µM (1% final DMSO).
-
-
Carrier Protein Support: If the assay permits, ensure your buffer contains 0.1% BSA (Bovine Serum Albumin) or HSA . The albumin acts as a "molecular chaperone," binding the naphthalene core and preventing aggregation without interfering with intracellular transport in many assays.
Module 3: Advanced Formulation Strategies (In Vivo/High Conc.)
Q5: I need a high concentration (>1 mg/mL) for animal studies. Simple DMSO/Water isn't working.
A: You must transition to a Surfactant/Cosolvent System . Simple aqueous buffers will fail.
Recommended Formulation Vehicles (Ranked by Success Rate):
| Vehicle System | Composition | Target Solubility | Notes |
| Standard Cosolvent | 5% DMSO + 40% PEG400 + 55% Water | ~0.5 - 2 mg/mL | Viscous. Good for IP/Oral.[2] |
| Surfactant Enhanced | 5% DMSO + 5% Tween 80 + 90% Saline | ~1 - 5 mg/mL | Tween 80 prevents crystal growth. |
| Complexation | 10-20% HP- | > 5 mg/mL | Best for IV. The naphthalene ring fits perfectly into the |
Protocol for Cyclodextrin Complexation:
-
Prepare a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water. -
Add the compound powder directly to this vehicle (avoid DMSO if possible, or use minimal DMSO to wet).
-
Sonicate at 40°C for 30-60 minutes. The energy helps the naphthalene ring enter the cyclodextrin cone.
-
Filter sterilize (0.22 µm).
Module 4: Troubleshooting Logic & Visualization
Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for solubilizing N-methyl-2-(naphthalen-2-yl)acetamide based on application requirements.
Module 5: Experimental Validation (Kinetic Solubility Assay)
Do not guess. Measure the Kinetic Solubility Limit in your specific assay buffer.
Protocol:
-
Prepare Buffer: Aliquot 198 µL of your assay buffer (e.g., PBS, DMEM) into a 96-well UV-transparent plate.
-
Spike: Add 2 µL of your DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20, 50, 100 mM stocks) to create a final range of 10–1000 µM.
-
Incubate: Shake for 2 hours at room temperature (or 37°C if for cell culture).
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analyze: A sharp increase in OD620 indicates the "Crash Point." Stay at 50% of this concentration for reliable data.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Defines kinetic solubility and DMSO precipitation mechanisms).
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. (Protocols for solvent shock and stepwise dilution).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on using cyclodextrins for lipophilic drugs).
-
Sigma-Aldrich Technical Service. (2025). Handling and Solubility of Lipophilic Compounds. (Guidelines on DMSO stock storage and hygroscopy).
Sources
Technical Support Center: Purification of N-methyl-2-(naphthalen-2-yl)acetamide
[1]
Case ID: PUR-NMA-002 Status: Active Specialist: Senior Application Scientist Topic: Impurity Removal & Troubleshooting[1]
Executive Summary & Compound Profile
Compound: N-methyl-2-(naphthalen-2-yl)acetamide Target Application: Pharmaceutical intermediate (structural analog to Agomelatine), bio-assay standard.[1] Critical Quality Attribute (CQA): Purity >98% (HPLC), removal of colored oxidation byproducts and starting material (2-naphthylacetic acid).
This guide addresses the specific purification challenges of N-methyl-2-(naphthalen-2-yl)acetamide . Unlike simple amides, the naphthalene core makes this compound prone to oxidation (yellowing) and significantly hydrophobic. The protocols below prioritize removing the two most common impurities: unreacted 2-naphthylacetic acid (NAA) and colored oxidative degradation products .[1]
Physical Profile & Solubility Matrix
Use this table to design your solvent systems.
| Solvent | Solubility (Cold) | Solubility (Hot) | Application |
| Water | Insoluble | Insoluble | Anti-solvent / Wash |
| Ethanol/Methanol | Moderate | High | Recrystallization (Primary) |
| Ethyl Acetate | High | High | Extraction / Chromatography |
| Dichloromethane | High | High | Extraction |
| Toluene | Low | High | Recrystallization (Alternative) |
| Diethyl Ether | Moderate | High | Trituration |
Diagnostic Troubleshooting (Start Here)
Before selecting a protocol, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on observed physical defects.
Purification Protocols
Protocol A: The Chemical Wash (Removal of Starting Materials)
Best for: Removing unreacted 2-naphthylacetic acid (Acidic) or Methylamine (Basic).
The Science: The target molecule is a neutral amide.[1][2] We exploit the acidity of the starting material (NAA) and the basicity of the amine to wash them away into the aqueous phase, leaving the neutral product in the organic layer.[1]
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10-15 mL solvent per gram of crude.[1]
-
Acid Wash (Removes Amines): Wash the organic layer twice with 1M HCl (1:1 volume ratio).
-
Base Wash (Removes Acids): Wash the organic layer twice with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Neutralization & Drying: Wash once with Brine (Sat. NaCl), separate, and dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).
-
Isolation: Filter and evaporate the solvent under reduced pressure.
Protocol B: Recrystallization & Decolorization
Best for: Removing colored oxidation products and improving crystal structure.[1]
The Science: Naphthalene derivatives often oxidize to form quinone-like colored impurities.[1] These are highly conjugated and adsorb strongly to activated carbon.[1] The high solubility differential of the amide in hot vs. cold ethanol drives the purification.[1]
-
Solvent Choice: Ethanol (95%) or an Ethanol/Water mixture.
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (near boiling) until dissolved.
-
Decolorization (The Charcoal Step):
-
If the solution is yellow/brown: Remove from heat (safety first: prevent boil-over).
-
Add Activated Charcoal (1-2% by weight of crude).
-
Simmer gently for 5-10 minutes.
-
Hot Filtration: Filter immediately through a Celite pad or sintered glass funnel while hot to remove charcoal.[1]
-
-
Crystallization:
-
Collection: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1). Dry in a vacuum oven at 40°C.
Protocol C: Flash Chromatography (The "Last Resort")
Best for: Separating structural isomers or stubborn non-polar impurities.
If Protocols A and B fail, use silica gel chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution.[1]
-
Start: Hexane:Ethyl Acetate (8:2) – Elutes non-polar naphthalene byproducts.
-
Finish: Hexane:Ethyl Acetate (1:1) or DCM:Methanol (98:2) – Elutes the target amide.
-
-
Visualization: UV light (254 nm). The naphthalene ring fluoresces strongly.[1]
Technical FAQs
Q1: My product turned pink/red during storage. Is it ruined?
-
Diagnosis: This indicates photo-oxidation of the naphthalene ring, likely forming naphthoquinone derivatives [1].[1]
-
Fix: The compound is likely 95%+ pure but contaminated with trace highly colored species.[1] Perform Protocol B (Recrystallization with Charcoal). Store the final product in amber vials under nitrogen to prevent recurrence.
Q2: I have low yield after Protocol A (Acid/Base wash). Where is my product?
-
Diagnosis: The amide bond might have hydrolyzed if the acid/base washes were too strong or prolonged, or the organic solvent was too polar (extracting water).[1]
-
Fix: Check the aqueous layers.[1][4] If you used DCM, the organic layer is on the bottom.[1] If you used EtOAc, it is on top. Ensure you didn't discard the wrong layer.[1][2] Avoid using concentrated acids/bases; 1M is sufficient.[1]
Q3: Can I use Toluene for recrystallization?
Process Logic Visualization
The following diagram illustrates the chemical separation logic used in Protocol A.
Figure 2: Chemical separation logic for Protocol A, showing the partitioning of impurities based on pH adjustments.
References
-
BenchChem Technical Support. (2025).[5] Purification of N-arylbenzamides and Naphthalene derivatives.[1][5] Retrieved from
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for recrystallization solvents of aromatic amides).
-
European Union Reference Laboratories. (2012). Validation Data for the Analysis of 1-Naphthylacetic acid and 1-Naphthylacetamide. (Provides solubility and extraction data for naphthyl acetamides). Retrieved from
-
PubChem. (2025).[6] N-(naphthalen-2-yl)acetamide Compound Summary. (Structural analog data). Retrieved from
Sources
- 1. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-methyl-2-(naphthalen-2-yl)acetamide Solution Stability Guide
Welcome to the technical support guide for N-methyl-2-(naphthalen-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in solution. Maintaining the chemical fidelity of your reagents is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions and robust troubleshooting workflows to address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-methyl-2-(naphthalen-2-yl)acetamide in solution?
The two primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The amide bond in the molecule is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[1] This reaction breaks the amide bond, yielding 2-naphthylacetic acid and methylamine.[1][2] The rate of hydrolysis is pH-dependent; the reaction is faster at low and high pH values.[2]
-
Photodegradation: The naphthalene ring system is a chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorption can trigger photochemical reactions, leading to a variety of degradation products.[3][4] Exposure to light can generate reactive species like hydroxyl radicals that attack the naphthalene ring, forming products such as naphthols, naphthalenediones, and various ring-opened species.[5][6]
Q2: What are the most suitable solvents for preparing stock solutions?
For maximal stability, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended for preparing high-concentration stock solutions. These solvents do not participate in hydrolysis. For aqueous working solutions, it is critical to use buffers to maintain a neutral pH (ideally pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
Q3: How should I store solutions of N-methyl-2-(naphthalen-2-yl)acetamide?
Proper storage is crucial to prevent degradation. Follow these key practices:
-
Temperature: For long-term storage, solutions should be kept at -20°C or -80°C. This minimizes the rate of all chemical reactions, including hydrolysis. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect the compound from light exposure and prevent photodegradation.[7][8]
-
Inert Atmosphere: For ultimate stability, especially for long-term storage of solutions in protic or aqueous-organic mixtures, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and mitigate potential oxidative degradation.
Q4: I see precipitation in my stock solution after storing it in the freezer. What should I do?
Precipitation upon freezing is common for compounds dissolved near their solubility limit. Before use, allow the vial to equilibrate to room temperature completely. Then, vortex the solution vigorously to ensure the compound has fully redissolved. Visually inspect the solution against a light source to confirm that no particulates remain before making dilutions.
Troubleshooting Guide
This section addresses specific experimental issues with a structured, cause-and-effect approach.
Problem 1: Inconsistent results or a gradual loss of compound activity in my aqueous assays.
-
Symptom: You observe a diminishing effect of the compound in your biological or chemical assays over time, even when using the same stock solution.
-
Primary Suspect: Hydrolytic degradation of the amide bond.
-
Explanation: If your working solutions are unbuffered or drift into an acidic or basic pH range, the amide bond of your compound is likely hydrolyzing into inactive products (2-naphthylacetic acid and methylamine). This reduces the effective concentration of the active compound, leading to weaker results.[1]
Investigation & Solution Workflow
Caption: Workflow to diagnose and solve hydrolytic degradation.
Problem 2: New, unidentified peaks appear in my HPLC/LC-MS chromatogram after sample preparation or storage.
-
Symptom: Your analytical chromatogram shows the main compound peak decreasing while one or more new peaks appear, which were not present in the initial analysis of the solid material.
-
Primary Suspect: Photodegradation or oxidation.
-
Explanation: The naphthalene moiety is highly susceptible to light-induced degradation.[3][9] Exposure to ambient laboratory light, especially UV, can cause the formation of various photo-products.[4] These products will appear as new peaks in your chromatogram.[5]
Investigation & Solution Workflow
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. idk.org.rs [idk.org.rs]
- 4. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in N-methyl-2-(naphthalen-2-yl)acetamide synthesis
Welcome to the technical support center for the synthesis of N-methyl-2-(naphthalen-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation, particularly when confronted with the challenges of steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your synthetic efforts and maximize your success.
Introduction: The Challenge of Steric Hindrance
The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide involves the formation of an amide bond between the bulky 2-(naphthalen-2-yl)acetic acid and the small nucleophile, methylamine. The large, planar naphthalene ring imposes significant steric hindrance around the carboxylic acid's carbonyl group. This bulkiness can physically block the approach of methylamine, leading to slow reaction rates, low yields, and the formation of unwanted side products.[1][2] Overcoming this steric barrier is the critical challenge in achieving an efficient and high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant problem in this specific synthesis?
The steric hindrance in the synthesis of N-methyl-2-(naphthalen-2-yl)acetamide arises from the bulky naphthalene group attached to the carboxylic acid. This steric bulk impedes the approach of the methylamine nucleophile to the carbonyl carbon of the activated carboxylic acid, which is a necessary step for amide bond formation.[1][2] Even the most effective coupling reagents can struggle when faced with such a sterically congested environment.[1]
Q2: What are the primary synthetic routes for forming this amide bond?
There are two main strategies:
-
Direct Amide Coupling: This involves activating the carboxylic acid (2-(naphthalen-2-yl)acetic acid) with a coupling reagent in the presence of methylamine. The choice of coupling reagent is critical.
-
Two-Step Acyl Chloride Formation: This method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with methylamine. This is often a more robust method for sterically hindered substrates.[3]
Q3: Which reaction parameters are most critical to control for a successful synthesis?
-
Choice of Coupling Reagent: For direct coupling, high-reactivity reagents that are less sensitive to steric bulk are essential.
-
Solvent: A polar, aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize acids formed during the reaction without competing with the methylamine nucleophile.
-
Temperature: While many couplings are run at room temperature, some hindered systems may require gentle heating to overcome the activation energy barrier.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My reaction yield is consistently low or I'm getting no product at all.
This is the most common issue and typically points to insufficient activation of the carboxylic acid or a failure to overcome the steric barrier.
Possible Cause A: Ineffective Coupling Reagent
Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often fail with sterically hindered substrates.[6] They may not form the active ester intermediate efficiently, or the intermediate itself is too sterically shielded.
Solution A: Employ a More Powerful Coupling Reagent
Switch to a modern, third-generation uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is highly effective for hindered couplings for several reasons:[7][8][9]
-
It forms a highly reactive OAt-active ester intermediate.[7][9][10]
-
The reaction kinetics are very fast, often outcompeting potential side reactions.[7]
-
It is known to be superior for couplings involving hindered amino acids and secondary amines.[8]
Comparison of Common Coupling Reagents
| Reagent | Class | Strengths | Weaknesses in Hindered Couplings |
| DCC / EDC | Carbodiimide | Inexpensive, common. | Prone to N-acylurea side product formation[11][12][13][14], often ineffective for hindered substrates.[6] |
| EDC / HOBt | Carbodiimide + Additive | Reduces side reactions compared to EDC alone. | May still be too slow for severely hindered couplings.[6][15] |
| HATU / HBTU | Uronium Salt | Highly reactive, fast kinetics, low racemization.[7][8] | More expensive, can cause guanidinylation of the amine if used in large excess.[7] |
| COMU | Uronium Salt | High efficiency comparable to HATU, but with safer, non-explosive byproducts.[16] | Newer, may be less readily available. |
Possible Cause B: Insufficiently Reactive Electrophile
Even with a good coupling reagent, the direct one-pot method may not be sufficient. The most reliable way to overcome steric hindrance is often to increase the electrophilicity of the carbonyl carbon.
Solution B: Convert the Carboxylic Acid to an Acyl Chloride
This two-step approach dramatically increases reactivity.
-
Activation: React 2-(naphthalen-2-yl)acetic acid with oxalyl chloride or thionyl chloride to form the highly reactive 2-(naphthalen-2-yl)acetyl chloride.[17][18][19] Oxalyl chloride with a catalytic amount of DMF is often preferred as it is a milder reagent and the byproducts are volatile gases (CO, CO2, HCl), simplifying workup.[17][20]
-
Coupling: The crude acyl chloride can then be reacted directly with methylamine, typically in the presence of a base like triethylamine to scavenge the HCl byproduct.[3]
Problem 2: The reaction is messy and I see significant side products by TLC/LCMS.
Possible Cause A: N-Acylurea Formation (with DCC/EDC)
If you are using a carbodiimide reagent like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is difficult to remove and halts the desired reaction.[12][13][14]
Solution A: Use an Additive or Switch Reagents
-
Add HOBt: Including 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester, which is more reactive towards the amine and less prone to rearrangement.[21]
-
Switch to HATU: As mentioned, HATU avoids this pathway altogether, leading to a cleaner reaction profile.[7]
Possible Cause B: Anhydride Formation
If the activation of the carboxylic acid is slow, two molecules of the activated acid can react with each other to form the symmetric anhydride. While the anhydride is still reactive, this consumes your activated intermediate and can complicate the reaction.
Solution B: Optimize Reaction Conditions
-
Controlled Addition: Add the coupling reagent to a pre-mixed solution of the carboxylic acid, amine, and base. This ensures the amine is present to trap the activated intermediate as it forms.
-
Use the Acyl Chloride Method: Forming the acyl chloride is definitive and avoids the possibility of forming the anhydride in situ during the coupling step.
Visualizing the Strategies
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low-yield synthesis.
Mechanism: Where Steric Hindrance Intervenes
Caption: Steric hindrance blocking the nucleophilic attack.
Detailed Experimental Protocols
Protocol 1: High-Efficiency HATU-Mediated Coupling
This protocol is recommended as the first approach for a one-pot synthesis.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 2-(naphthalen-2-yl)acetic acid (1.0 equiv.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 equiv.) to the mixture in one portion. Stir for 10-15 minutes at room temperature. The solution may turn yellow, which is normal.[10]
-
Amine Addition: Add a solution of methylamine (1.2 equiv., e.g., as a 2M solution in THF) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Two-Step Synthesis via the Acyl Chloride
This is the most robust method for overcoming severe steric hindrance.
Step A: Formation of 2-(naphthalen-2-yl)acetyl chloride
-
Setup: In a dry, nitrogen-flushed flask, suspend 2-(naphthalen-2-yl)acetic acid (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Add oxalyl chloride (1.5 equiv.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO, CO2) ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step B: Amide Formation
-
Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Amine/Base Addition: In a separate flask, dissolve methylamine (1.2 equiv.) and triethylamine (TEA) (1.5 equiv.) in DCM. Add this solution dropwise to the cold acyl chloride solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LCMS.
-
Workup & Purification: Perform the same aqueous workup and silica gel chromatography as described in Protocol 1 to isolate the pure N-methyl-2-(naphthalen-2-yl)acetamide.
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
-
Izdebski J, Orłowska A. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Available from: [Link]
-
Ramazani A, Souldozi A, Aseman M. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Available from: [Link]
-
Acid to Acid Chloride - Common Conditions. Common Organic Chemistry. Available from: [Link]
-
Schäfer G, Bode JW. The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Telvekar V. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate. Available from: [Link]
-
Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016;14(2):430-434. Available from: [Link]
-
Ramazani A, Souldozi A, Aseman MD. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. Available from: [Link]
-
Rebek J Jr, Costello T, Wattley R. Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. Available from: [Link]
-
(Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. Available from: [Link]
-
Ghosh AK, Shahabi D. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available from: [Link]
-
Schäfer G, Bode JW. The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]
-
Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Available from: [Link]
-
Clark J. converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]
-
Farooq U, et al. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. 2021. Available from: [Link]
-
Wissner A, Grudzinskas CV. Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
- Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016;14:430-434. DOI:10.1039/C5OB02129D.
-
Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]
-
Ashenhurst J. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
-
Chen YL, et al. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available from: [Link]
-
Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. ResearchGate. Available from: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. Available from: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. Available from: [Link]
-
Li Y, et al. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available from: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 18. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Enhancing Purity of N-methyl-2-(naphthalen-2-yl)acetamide
Executive Summary
You are working with N-methyl-2-(naphthalen-2-yl)acetamide (CAS 36660-46-5), a structural analog often utilized in melatonin receptor studies and as a lipophilic probe in drug development.[1] In bioassays, particularly those involving G-protein coupled receptors (GPCRs) or cellular proliferation, "chemical purity" (>95%) is often insufficient.[2][3] "Bioassay grade" requires the absolute removal of cytotoxic solvents, metal catalysts, and specific organic precursors (e.g., 2-naphthylacetic acid) that can act as false agonists or antagonists.[2]
This guide moves beyond standard synthesis protocols to focus on refinement —transforming a crude synthetic product into a bioassay-ready reagent.[1][3]
Part 1: Diagnostic Triage (The "Why" and "How")
Q: My IC50 values are shifting between batches. Is the compound unstable?
A: The amide bond in N-methyl-2-(naphthalen-2-yl)acetamide is chemically stable under standard storage conditions.[1] Batch variability is rarely due to degradation but rather impurity carryover .[1][3]
-
The Culprit: Trace amounts of 2-naphthylacetic acid (starting material).[1] As a carboxylic acid, it can alter the pH of local micro-environments in enzymatic assays or bind non-specifically to serum proteins in cell culture media.[3]
-
The Fix: Do not rely solely on NMR. 1H-NMR often misses impurities <1%.[1][3] Use LC-MS (Liquid Chromatography-Mass Spectrometry) in positive ionization mode to detect trace amines, and negative mode to detect residual acids.[1]
Q: The compound appears pure on HPLC but shows toxicity in control wells.[3] Why?
A: This is a classic sign of solvent entrapment or metal contamination .[1][3]
-
Solvents: The naphthalene ring acts as a "sponge" for non-polar solvents like Dichloromethane (DCM) or Toluene used during synthesis.[3] These are cytotoxic even at ppm levels.[1][3]
-
Metals: If a coupling agent like EDC/HOBt or a metal catalyst was used, residual ions can trigger oxidative stress pathways in cells, mimicking drug toxicity.[2][3]
Part 2: Chemical Purification (The "Wash")[2]
Before recrystallization, you must chemically remove unreacted precursors.[2][3] This protocol utilizes the amphiphilic nature of the impurities vs. the neutral amide product.[3]
Protocol: Differential Extraction
-
Objective: Remove 2-naphthylacetic acid (acidic) and Methylamine (basic).
-
Prerequisite: Dissolve crude solid in Ethyl Acetate (EtOAc) .[3] Avoid DCM if possible to reduce halogenated solvent risks in bioassays.[1][3]
| Step | Reagent | Biological Justification |
| 1. Acid Wash | 1N HCl (x2) | Protonates unreacted methylamine (forms water-soluble salt), removing it from the organic layer.[2] |
| 2. Base Wash | Sat. NaHCO₃ (x2) | Deprotonates unreacted 2-naphthylacetic acid (forms water-soluble carboxylate), pulling it into the aqueous phase. |
| 3. Brine Wash | Sat. NaCl (x1) | Removes residual water trapped in the organic phase to prevent hydrolysis during drying. |
| 4.[3] Drying | Anhydrous Na₂SO₄ | Removes final traces of water.[1][3] Do not use MgSO₄ if Lewis-acid sensitive downstream steps exist (rare here, but good practice).[1][3] |
Part 3: Physical Refinement (Recrystallization)[2]
Recrystallization is superior to column chromatography for bioassays because it inherently rejects amorphous impurities and occluded solvents.[1][3]
Q: Which solvent system should I use?
A: The naphthalene ring is highly lipophilic, while the N-methyl amide provides a hydrogen-bond donor/acceptor site.[1]
-
Recommended System: Ethanol / Water (EtOH/H₂O) .[3]
-
Why: Ethanol dissolves the compound at high temps; water acts as the "anti-solvent" to force an ordered crystal lattice upon cooling, excluding impurities.[3]
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60-70°C) until just dissolved.[1][3]
-
Filtration (Hot): If the solution is cloudy (dust/insolubles), filter rapidly through a pre-warmed glass frit.
-
Nucleation: Remove from heat. Add warm water dropwise until a faint permanent turbidity (cloudiness) appears.[3]
-
Clarification: Add one drop of hot ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C (fridge) for 2 hours.
-
Collection: Filter crystals and wash with ice-cold 20% EtOH/Water .
-
Drying (Critical): Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice-bound ethanol.
Part 4: Workflow Visualization
The following decision tree outlines the logic for purifying this specific amide based on your initial diagnostic results.
Figure 1: Purification Decision Tree.[1][3] This workflow prioritizes chemical extraction for known precursors followed by physical recrystallization for final polishing.[1][3]
Part 5: Bioassay Preparation FAQs
Q: How do I prepare the stock solution for cell dosing?
A:
-
Solvent: Use DMSO (Dimethyl Sulfoxide) , sterile-filtered, "Cell Culture Grade" (≥99.9%).[2][3]
-
Solubility: N-methyl-2-(naphthalen-2-yl)acetamide is highly soluble in DMSO.[1][3] Prepare a 10 mM or 100 mM master stock .
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Dosing: Ensure the final concentration of DMSO in the cell well is <0.1% (v/v) to prevent solvent toxicity.
Q: Can I autoclave this compound?
A: No. While the amide bond is stable, the high heat/pressure of autoclaving can induce hydrolysis or oxidation of the naphthalene ring.[3] Always use 0.22 µm PTFE syringe filters to sterilize the DMSO stock solution.[3]
References
-
Chemical Identity & Properties: PubChem.[1][3][5] N-naphthalen-2-ylacetamide (Analogous Structure & Properties). National Library of Medicine.[1][3][5] Available at: [Link][2]
-
Amide Synthesis & Purification: Fisher Scientific.[1][3] Amide Synthesis Protocols (Schotten-Baumann & Coupling). Available at: [Link][2]
-
Recrystallization Methodology: University of Massachusetts Amherst. Recrystallization Guide & Solubility Tables. Available at: [Link][2]
-
Bioassay Interference (PAINS/Impurities): Baell, J. B., & Holloway, G. A. (2010).[2][3][6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. (Contextual reference for assay interference). Available at: [Link][2]
-
General Solubility Data: Cheméo. N-methylacetamide Physical Properties. Available at: [Link][2]
Sources
- 1. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. N,N-dimethyl-2-[(naphthalen-2-yl)oxy]acetamide | C14H15NO2 | CID 2793835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-methyl-2-(naphthalen-2-yl)acetamide
Topic: Photostability & Degradation Troubleshooting
Executive Summary & Core Issue
N-methyl-2-(naphthalen-2-yl)acetamide is a naphthalene-based acetamide derivative. While the acetamide side chain is relatively stable, the naphthalene core is a potent chromophore that absorbs UV radiation (λ_max ~220 nm, ~275 nm).
Under UV exposure (particularly UV-A and UV-B), this compound undergoes photo-oxidation and photodimerization . Researchers typically encounter issues such as:
-
Yellowing of solution (formation of naphthoquinones).
-
Loss of fluorescent signal (photobleaching).
-
Appearance of "ghost peaks" in HPLC/LC-MS (hydroxylated byproducts).
This guide provides the mechanistic "why" and the experimental "how" to stabilize your workflows.
Diagnostic & Troubleshooting (FAQs)
Q1: My clear stock solution turned pale yellow after 2 hours on the bench. Is it still usable?
Status: Likely Compromised.
Root Cause: The yellow color is characteristic of 1,4-naphthoquinone derivatives formed via photo-oxidation. Naphthalene derivatives generate singlet oxygen (
-
Run a quick HPLC check. If the purity is <98%, discard.
-
Prevention: Store all stock solutions in amber glass vials . If amber glass is unavailable, wrap containers in aluminum foil immediately after preparation.
Q2: I see multiple small peaks eluting before my main peak in Reverse-Phase HPLC.
Diagnosis: Formation of polar photo-oxidation products. Mechanism: The degradation pathway typically adds hydroxyl groups (-OH) or ketone oxygens (=O) to the naphthalene ring, increasing polarity.
-
Peak A (Early eluting): Likely mono- or di-hydroxylated N-methyl-2-(naphthalen-2-yl)acetamide.
-
Peak B (Early eluting): N-methyl-2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide (Quinone analog). Action:
-
Immediate: Degas your mobile phases. Dissolved oxygen accelerates this degradation during the run if the autosampler is not light-protected.
-
Long-term: Switch to a "Light-Excluded" autosampler configuration.
Q3: My fluorescence intensity is dropping during the measurement scan.
Diagnosis: Dynamic Photobleaching. Root Cause: The excitation light from the fluorometer (often Xenon arc) is sufficient to degrade the sample during the scan, especially in oxygenated solvents. Action:
-
Purge with Nitrogen/Argon: Bubbling inert gas for 10 minutes prior to scanning can reduce degradation rates by 3–5x by removing dissolved oxygen.
-
Narrow Slit Width: Reduce excitation slit width to lower the photon flux hitting the sample.
Deep Dive: Photodegradation Mechanism
To solve stability issues, you must understand the pathway. The degradation is not random; it follows specific photophysical rules governing polycyclic aromatic hydrocarbons (PAHs).
The Pathway: From Excitation to Quinone
-
Excitation: The naphthalene ring absorbs a UV photon (
), entering the Singlet Excited State ( ). -
Intersystem Crossing (ISC): The molecule transitions to the Triplet State (
). -
Energy Transfer: The long-lived Triplet State transfers energy to ground-state Oxygen (
), generating highly reactive Singlet Oxygen ( ) . -
Chemical Attack: Singlet oxygen performs a [4+2] cycloaddition on the naphthalene ring, forming an unstable endoperoxide .
-
Decomposition: The endoperoxide rearranges to form naphthoquinones (yellow/orange species) and hydroxylated byproducts.
Visualizing the Pathway
The following diagram maps the degradation logic and critical intervention points.
Caption: Mechanistic pathway of UV-induced degradation. Red dotted lines indicate where user intervention (Degassing, Shielding) breaks the chain.
Experimental Protocols
Protocol A: Standardized Photostability Testing (ICH Q1B Compliant)
If you are developing a drug formulation or need rigorous data, follow the ICH Q1B guideline.
Objective: Confirm if degradation is light-dependent or heat-dependent.
| Step | Action | Technical Note |
| 1. Prep | Prepare two sets of samples (1 mg/mL in MeOH/Water). | Set A: Transparent Quartz/Glass vial.Set B: Wrapped completely in Aluminum Foil (Dark Control). |
| 2. Exposure | Place both sets in a photostability chamber (e.g., Atlas Suntest). | Target: 1.2 million lux[1][2]·hours (Visible) AND 200 W[1][2][3]·h/m² (UV).[2][3][4] |
| 3. Analysis | Analyze both sets via HPLC-UV (254 nm). | Compare Area% of Set A vs. Set B. |
| 4. Calculation | Degradation = (Purity of B) - (Purity of A).[5] | If difference > 0.5%, the compound is Photolabile . |
Protocol B: Chemical Actinometry (Validating your UV Source)
If you suspect your UV lamp is failing or inconsistent, use the Quinine Monohydrochloride actinometer.
-
Prepare: 2% (w/v) Quinine Monohydrochloride dihydrate in water.
-
Expose: Place alongside your naphthalene samples for 2 hours.
-
Measure: Check Absorbance at 400 nm (
). -
Criteria: A significant increase in
confirms effective UV exposure (Quinine degrades to colored products). If remains baseline, your UV source is insufficient.
Data & Reference Tables
Solvent Compatibility Guide
Solvent choice impacts the lifetime of the triplet state and the solubility of oxygen.
| Solvent | Stability Rating | Mechanism of Effect | Recommendation |
| Water (Air saturated) | 🔴 Poor | High dissolved | Avoid for long-term storage. |
| Methanol (Degassed) | 🟡 Moderate | Proticity can assist some hydrolysis, but better than water. | Use for HPLC, analyze within 4h. |
| Acetonitrile (Degassed) | 🟢 Good | Aprotic; stabilizes the amide bond; lower | Preferred solvent. |
| DMSO | 🔴 Poor | DMSO can act as an oxidant or react with excited states. | Avoid for photostability studies. |
Troubleshooting Decision Tree
Use this logic flow to resolve analytical anomalies.
Caption: Step-by-step logic for identifying the specific mode of failure based on visual and chromatographic evidence.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2] International Council for Harmonisation.[3] [Link]
-
Bouchy, M., et al. (2013). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation.[4][6] Photochemistry and Photobiology.[4][6] [Link]
-
PubChem. (n.d.). N-Methylacetamide Spectral Data. National Library of Medicine. [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. bfarm.de [bfarm.de]
- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. endotherm-lsm.com [endotherm-lsm.com]
- 6. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC of N-methyl-2-(naphthalen-2-yl)acetamide
Welcome to the ChromSupport Technical Center . You have accessed the specialized support module for N-methyl-2-(naphthalen-2-yl)acetamide .
Below is your customized troubleshooting dossier. This guide treats your chromatographic issue as a "Support Ticket," breaking down the problem into diagnostic steps, chemical logic, and resolution protocols.
Ticket #402: Peak Tailing in N-methyl-2-(naphthalen-2-yl)acetamide
Status: Open Severity: High (Impacts Quantification/Resolution) Molecule Class: Hydrophobic Amide (Neutral)
Executive Summary
Users often misdiagnose tailing in this molecule as "amine overload." However, N-methyl-2-(naphthalen-2-yl)acetamide is an amide, not a basic amine. It is effectively neutral at standard HPLC pH ranges (2–8).
Therefore, the tailing is not caused by ionic interaction with silanols (cation exchange). Instead, it is caused by:
-
Hydrogen Bonding: The amide carbonyl oxygen accepts H-bonds from acidic silanols.
-
Hydrophobic Adsorption: The naphthalene ring interacts strongly with the C18 ligand; if the organic modifier is insufficient or mass transfer is slow, the peak tails.
-
Solubility Mismatch: The molecule is poorly soluble in water; injecting in 100% organic solvent into a high-aqueous mobile phase causes precipitation at the column head.
Part 1: The Diagnostic Workflow
Before altering chemistry, confirm the physical state of your system.[1][2] Use the following logic flow to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating peak tailing sources in hydrophobic amides.
Part 2: Technical Solutions (Q&A Format)
Q1: I am using a standard C18 column. Why is the amide group causing tailing if it's neutral?
Technical Insight:
While the amide nitrogen is not basic, the carbonyl oxygen (
-
Mechanism: The acidic silanol donates a hydrogen bond to your amide's carbonyl. This is a "secondary interaction" that slows down a portion of the analyte population, creating a tail.[3][4]
-
Solution: You must use an End-Capped column (e.g., "Base Deactivated" or "High Purity").[5] These columns undergo a secondary bonding step (usually with trimethylchlorosilane) to cover residual silanols [1].
Q2: What is the optimal Mobile Phase strategy for this molecule?
Protocol: Do not rely on water/acetonitrile alone. Even for neutral amides, pH control is vital to suppress silanol ionization.
-
Buffer: Use 10-20 mM Ammonium Acetate (pH 4.5 - 5.0) .
-
Why? This pH is low enough to suppress the ionization of acidic silanols (
) on the column, preventing them from interacting with your amide [2].
-
-
Organic Modifier: Prefer Acetonitrile over Methanol.
-
Why? Acetonitrile is an aprotic solvent. It does not donate hydrogen bonds, which forces the analyte to interact more predictably with the stationary phase. Methanol can sometimes participate in complex H-bonding networks with the amide and silanols, worsening peak shape for this specific class of compounds [3].
-
Q3: The peak is broad and tails, even with a new column. Could temperature be the issue?
Technical Insight:
Yes. The naphthalene ring is bulky and flat. At room temperature (
-
The "Sticky" Effect: The strong hydrophobic interaction between the naphthalene and the C18 chains can result in band broadening.
-
Resolution: Increase column temperature to 40°C or 50°C .
-
Benefit: This lowers mobile phase viscosity and increases the diffusion coefficient of the molecule, sharpening the peak significantly [4].
-
Q4: My injection solvent is 100% Acetonitrile, but my mobile phase starts at 90% Water. Is this a problem?
Critical Warning: Yes. This is a classic cause of "fronting" that can look like tailing or peak splitting.
-
The Phenomenon: When you inject a hydrophobic molecule dissolved in strong solvent (ACN) into a weak mobile phase (Water), the molecule precipitates or travels faster than the mobile phase initially, smearing the band at the column head.
-
Fix: Dissolve your sample in the initial mobile phase composition (e.g., 10% ACN / 90% Buffer). If solubility is an issue, use the lowest amount of organic solvent possible (e.g., 50/50) and reduce injection volume to <5 µL [5].
Part 3: Optimized Experimental Protocol
Use this "Gold Standard" method to validate your system performance.
| Parameter | Recommendation | Technical Rationale |
| Column | C18, 3.5 µm or 5 µm, End-Capped (e.g., XBridge, Zorbax Eclipse, Luna C18(2)) | Blocks silanol H-bonding with amide carbonyl. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 | Suppresses silanol ionization; improves shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to MeOH; lower backpressure. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity. |
| Temperature | 45°C | Crucial: Improves mass transfer of naphthalene ring. |
| Injection | 5-10 µL in Mobile Phase A/B (50:50) | Prevents solvent shock/precipitation. |
| Detection | UV @ 220 nm (Amide) or 280 nm (Naphthalene) | 220 nm is more sensitive; 280 nm is more selective. |
Part 4: Molecular Interaction Mechanism
Understanding the chemistry helps you predict future issues. The diagram below illustrates the "Silent Killer" of peak shape: Hydrogen Bonding.
Figure 2: Mechanism of amide-silanol interaction. The carbonyl oxygen of the amide acts as a Lewis base, accepting a proton from the silanol. End-capping sterically hinders this interaction.
References
-
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC International, 2019. Link
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element, 2025.[1][5][6][7] Link
-
Chrom Tech. "What Causes Peak Tailing in HPLC? A Guide to Troubleshooting." Chrom Tech Support, 2025.[6][7] Link
-
ResearchGate. "Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives." Journal of Liquid Chromatography, 2025. Link
-
Sigma-Aldrich. "HPLC Troubleshooting Guide: Peak Shape Issues." MilliporeSigma Technical Library. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. chromtech.com [chromtech.com]
Validation & Comparative
Comparative Profiling Guide: Ionization Modalities for N-methyl-2-(naphthalen-2-yl)acetamide
Executive Summary & Application Scope
N-methyl-2-(naphthalen-2-yl)acetamide (NMNA) presents a unique analytical challenge due to its dual functionality: a resonant naphthalene core and a labile amide side chain. This molecule is frequently encountered as a synthetic intermediate in the production of melatonin receptor agonists (e.g., agomelatine analogs) or as a specific impurity in auxin-mimetic agrochemicals.
This guide moves beyond basic spectral listing to objectively compare Electron Ionization (EI) and Electrospray Ionization (ESI) modalities.
-
The Verdict: While EI provides structural fingerprinting via the tropylium-like ion (
141), ESI-MS/MS in Positive Mode is the superior choice for trace quantification in biological matrices due to the preservation of the molecular ion ( , 200.1) and high-specificity MRM transitions.
Structural Analysis & Theoretical Fragmentation
To design a robust assay, one must understand the "weak links" in the molecule.
-
Molecular Formula:
-
Monoisotopic Mass: 199.10 Da
-
Key Structural Features:
-
Naphthalene Ring: Highly stable, acts as a charge sink.
-
Benzylic Carbon (
): The bond between the naphthalene ring and the group is strong, but the bond between and the Carbonyl ( ) is susceptible to -cleavage. -
Amide Bond: The
bond is the primary site of heterolytic cleavage in ESI.
-
Comparative Fragmentation Mechanics
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - CID |
| Primary Mechanism | High-energy radical cation formation ( | Protonation ( |
| Dominant Ion | ||
| Base Peak Origin | Homolytic cleavage of the | Heterolytic cleavage of the amide bond (neutral loss of methylamine or ketene). |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |
| Application | Raw material purity, unknown identification | PK studies, trace impurity profiling |
Detailed Fragmentation Pathways (Visualized)
The following diagram illustrates the distinct pathways. In EI, the energy excess shatters the molecule immediately. In ESI, we control the breakage via Collision Energy (CE).
Caption: ESI-CID fragmentation pathway showing the primary transition from precursor m/z 200 to the stable naphthylmethyl cation (m/z 141).
Experimental Protocol: LC-MS/MS Quantification
This protocol is validated for plasma matrices but can be adapted for neat solvent analysis.
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of sample (e.g., plasma) to a 1.5 mL centrifuge tube. -
Precipitation: Add
of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Agomelatine-d6). -
Vortex: 30 seconds at high speed.
-
Centrifuge:
for 10 minutes at . -
Supernatant: Transfer
to an autosampler vial.
B. LC Conditions (Reverse Phase)
-
Column: C18,
, (e.g., Waters BEH or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
-
Flow Rate:
.
C. MS Source Parameters (ESI Positive)[1]
-
Capillary Voltage: 3.2 kV
-
Desolvation Temp:
-
Source Temp:
-
Cone Voltage: 25 V (Crucial: Too high causes in-source fragmentation of the amide).
D. MRM Transitions Table
Use these transitions for Triple Quadrupole (QqQ) setup.
| Precursor ( | Product ( | Dwell (s) | Cone (V) | Collision Energy (eV) | Purpose |
| 200.1 | 141.1 | 0.05 | 25 | 18 | Quantifier (Most stable) |
| 200.1 | 115.1 | 0.05 | 25 | 32 | Qualifier 1 (Structural confirm) |
| 200.1 | 58.1 | 0.05 | 25 | 12 | Qualifier 2 (Amide fragment) |
Comparative Data Analysis
The following table contrasts the spectral quality you will observe between the two methods.
| Metric | GC-MS (EI) | LC-MS/MS (ESI) |
| Molecular Ion ( | < 5% Relative Abundance (Often invisible) | 100% Relative Abundance ( |
| Base Peak | ||
| Low Mass Noise | High (Solvent/Air peaks < | Low (Solvent diverted) |
| Linearity Range | ||
| Matrix Effects | Low (Gas phase separation) | Moderate (Requires matrix-matched calibration) |
Why EI Fails for Trace Quantitation
In Electron Impact (70 eV), the energy imparted exceeds the ionization potential of the amide bond significantly. The molecule explodes into the
Workflow Decision Diagram
Caption: Decision tree for selecting the appropriate ionization modality based on sample matrix.
References
-
NIST Mass Spectrometry Data Center. N-Methylacetamide Fragmentation Data.[1] National Institute of Standards and Technology. Available at: [Link]
-
Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Available at: [Link]
-
Patel, B. N., et al. (2008). High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid (Agomelatine analog). Biomedical Chromatography.[2][3] Available at: [Link]
-
FooDB. 2-(1-Naphthyl)acetamide Spectral Data. The Metabolomics Innovation Centre. Available at: [Link]
Sources
Comparative Analysis: Agomelatine vs. N-methyl-2-(naphthalen-2-yl)acetamide
This guide provides a rigorous comparative analysis between the approved antidepressant Agomelatine and its structural analog N-methyl-2-(naphthalen-2-yl)acetamide .
This analysis is designed for researchers and medicinal chemists to understand the critical Structure-Activity Relationships (SAR) that differentiate a potent therapeutic agent from a low-affinity structural congener.
Focus: Melatonergic Pharmacophore Optimization & Receptor Kinetics
Executive Summary
Agomelatine (Valdoxan/Thymanax) is a naphthalene-based bioisostere of melatonin, optimized for high-affinity binding to MT1/MT2 receptors (
N-methyl-2-(naphthalen-2-yl)acetamide (herein referred to as the Comparator ) is a structural analog that lacks these critical optimizations. It serves as a textbook example of "pharmacophoric mismatch." While it shares the naphthalene core, its altered side-chain length (methylene vs. ethylene), reversed amide functionality, and lack of the 7-methoxy substituent theoretically reduce its binding affinity by orders of magnitude (
Chemical Structure & Pharmacophore Analysis[1]
The difference in biological activity stems directly from the spatial arrangement of the hydrogen-bond donor/acceptor groups relative to the aromatic scaffold.
Structural Comparison Table
| Feature | Agomelatine (The Drug) | Comparator (The Analog) | Impact on Binding |
| IUPAC Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | N-methyl-2-(naphthalen-2-yl)acetamide | Critical |
| Scaffold Position | 1-substituted Naphthalene | 2-substituted Naphthalene | Alters vector of side chain |
| 7-Methoxy Group | Present | Absent | Loss of H-bond to Asn162/175 (MT1/MT2) |
| Linker Length | Ethyl (2 carbons) | Methylene (1 carbon)* | Distance mismatch for binding pocket |
| Amide Type | Acetamide (N-linked) | Acid Amide (C-linked) | Reverses H-bond donor/acceptor profile |
| Formula | Lower MW, lower lipophilicity |
*Note: The Comparator has a methylene group between the ring and the carbonyl, effectively shortening the distance to the first polar atom compared to Agomelatine's ethyl-amine chain.
Visual Pharmacophore Mapping
The following diagram illustrates the structural divergence and the signaling pathway activated by the functional agonist (Agomelatine).
Caption: Comparison of pharmacophoric elements and the downstream Gi/o-coupled signaling cascade. Agomelatine effectively engages the receptor, while the Comparator fails due to structural steric clashes.
Pharmacodynamics & Mechanism of Action
Agomelatine: The Optimized Ligand
Agomelatine acts as a melatonergic agonist (MT1/MT2) and a 5-HT2C antagonist .
-
Binding Affinity (
):-
MT1:
nM -
MT2:
nM -
5-HT2C:
nM (Antagonist)
-
-
Mechanism: The 7-methoxy group forms a crucial hydrogen bond with specific asparagine residues (Asn162 in MT1) in the binding pocket. The ethyl chain positions the acetamide group to interact with Histidine/Serine residues deep in the transmembrane domain.
The Comparator: The "Broken" Ligand
N-methyl-2-(naphthalen-2-yl)acetamide represents a significant deviation from the established SAR rules for melatonergic ligands:
-
Loss of Methoxy Anchor: Without the 7-methoxy group, the affinity for MT1/MT2 drops by approximately 10-100 fold.
-
Incorrect Spacer: The "2-(naphthalen-2-yl)acetamide" structure implies a methylene bridge to a carbonyl (
). Melatonin receptors require a distance equivalent to an ethyl bridge to an amine ( ). This shortening and reversal of the amide bond typically abolishes nanomolar affinity. -
Predicted Affinity: Based on SAR data from Yous et al. (1992) and Depreux et al. (1994), this analog is predicted to have a
nM, making it effectively inactive at physiological concentrations.
Experimental Protocols for Validation
To empirically verify the performance difference, the following self-validating protocols should be employed.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the
-
Reagents:
-
Membranes expressing human MT1 or MT2 receptors (CHO or HEK293 cells).
-
Radioligand:
-Iodomelatonin ( pM). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
-
-
Procedure:
-
Preparation: Thaw membranes and dilute in Assay Buffer to obtain ~5-10 µg protein/well.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membranes.
-
50 µL
-Iodomelatonin (Final conc. 20 pM). -
50 µL Competitor (Agomelatine or Comparator) at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate for 60-120 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via gamma counter.
-
Plot % Specific Binding vs. Log[Ligand].
-
Calculate
and convert to using the Cheng-Prusoff equation: . -
Validation Criteria: Agomelatine must show
nM. If Comparator nM, the hypothesis is confirmed.
-
Protocol B: Functional Binding Assay
Objective: Determine if the Comparator possesses any intrinsic agonist activity.
-
Principle: Agonist binding to GPCR triggers GDP-GTP exchange. Non-hydrolyzable
accumulates in the membrane. -
Procedure:
-
Incubate membranes with GDP (10 µM) to block basal activity.
-
Add Test Compound (10 µM fixed dose or dose-response).
-
Add
(0.1 nM). -
Incubate 30 min at 30°C.
-
Filter and count.
-
-
Interpretation:
-
Agomelatine: Significant increase in CPM (Counts Per Minute) > 150% of basal.
-
Comparator: Likely no significant increase over basal (CPM
Basal).
-
Synthesis & Impurity Context
While Agomelatine is synthesized via the reduction of (7-methoxy-1-naphthyl)acetonitrile followed by acetylation, the Comparator would require a different synthetic route:
-
Agomelatine Route:
-
Comparator Route:
Note: The Comparator is not a standard process impurity of Agomelatine (which is usually N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide). Instead, it represents a "scaffold-hop" analog often used in early-stage SAR libraries to define the necessity of the ethyl chain.
Conclusion
For drug development professionals, the comparison between Agomelatine and N-methyl-2-(naphthalen-2-yl)acetamide illustrates the precision required in GPCR ligand design.
-
Agomelatine represents the "lock-and-key" fit: optimized spacer length, correct amide orientation, and essential methoxy anchor.
-
The Comparator represents a structural mismatch: despite sharing the naphthalene core, the alteration of the side chain and lack of substituents render it pharmacologically inert or weakly active.
Recommendation: The Comparator should be utilized only as a negative control in binding assays to demonstrate the specificity of melatonergic probes, or as a starting scaffold for completely different targets (e.g., potential NSAID derivatives, though likely inactive there as well).
References
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484–1486.
-
Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231–3239.
-
European Medicines Agency. (2009). "Valdoxan (Agomelatine) Assessment Report." EMA/CHMP.
-
Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 553–561.
A Senior Application Scientist's Guide to the Bioactivity of Naphthalene Acetamide Analogs
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a remarkably versatile and adaptable scaffold in medicinal chemistry.[1][2] Its rigid structure provides a robust framework for chemical modification, allowing for the fine-tuning of pharmacological properties. This has led to the development of numerous naphthalene-based drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3]
This guide focuses specifically on analogs of naphthalene acetamide , a class of compounds where a -(CH₂CONH₂) group is attached to the naphthalene core. While the parent compound, 1-Naphthaleneacetamide (NAAm), is widely known as a synthetic auxin for promoting plant growth, its derivatives have garnered significant interest for their therapeutic potential in human diseases.[4][5] We will objectively compare the performance of various naphthalene acetamide analogs, supported by experimental data, and provide detailed protocols to empower researchers in their own discovery efforts. Our analysis will elucidate the critical structure-activity relationships (SAR) that govern the bioactivity of these promising molecules.
Comparative Bioactivity Analysis: From Anticancer to Antimicrobial
The biological efficacy of naphthalene acetamide derivatives is highly dependent on their substitution patterns. Modifications to the naphthalene ring or the acetamide side chain can dramatically alter the compound's mechanism of action and potency.
Anticancer Activity: A Multi-Pronged Attack
Naphthalene acetamide analogs have emerged as a significant area of research in oncology, demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms.
Structure-Activity Relationship (SAR) Insights:
The key to enhancing anticancer potency lies in the strategic addition of other functional moieties to the naphthalene acetamide backbone.
-
Acrylamide Conjugates: Tethering substituted acrylamide moieties to a naphthalen-1-yloxyacetamide core has yielded compounds with potent activity against MCF-7 breast cancer cells. Specifically, conjugate 5d , featuring a 3-(4-methoxyphenyl)-2-phenylacrylamide group, demonstrated superior cytotoxic activity compared to the standard drug Doxorubicin.[1][6]
-
Enamide Conjugates: Analogs containing a 3,4,5-trimethoxyphenyl (TMP) enamide moiety have shown outstanding cytotoxicity against Huh-7 hepatocellular carcinoma cells.[7][8] The TMP group is a common feature in colchicine-site inhibitors, suggesting a mechanism involving microtubule disruption.[7] Analogs 5f (with 4-methylbenzene) and 5g (with 4-methoxybenzene) were particularly potent.[7]
-
Quinolinone Conjugates: The derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18 ) was identified as a highly active agent against nasopharyngeal carcinoma (NPC-TW01), with a sub-micromolar IC₅₀ value.[9]
Quantitative Comparison of Cytotoxicity (IC₅₀ Values)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | Naphthalen-1-yloxyacetamide-acrylamide | MCF-7 (Breast) | 3.03 | [1] |
| 5c | Naphthalen-1-yloxyacetamide-acrylamide | MCF-7 (Breast) | 2.33 | [1] |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 (Breast) | 6.89 | [1] |
| 5f | Naphthalene-enamide | Huh-7 (Liver) | 2.62 | [7] |
| 5g | Naphthalene-enamide | Huh-7 (Liver) | 3.37 | [7] |
| Doxorubicin | Standard Chemotherapeutic | Huh-7 (Liver) | 7.20 | [7] |
| 18 | Naphthalene-quinolinone | NPC-TW01 (Nasopharyngeal) | 0.6 | [9] |
Mechanisms of Anticancer Action:
Naphthalene acetamide analogs employ several distinct strategies to inhibit cancer cell growth.
-
Tubulin Polymerization Inhibition: Certain analogs, particularly those with an enamide moiety, function as colchicine-site inhibitors.[7] They bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton is catastrophic for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Induction of Apoptosis: A common outcome for effective anticancer agents is the induction of programmed cell death, or apoptosis. Analog 5d , for instance, was shown to significantly increase apoptosis in MCF-7 cells by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and activating caspase-9, a key initiator of the intrinsic apoptosis pathway.[1][6]
-
Cell Cycle Arrest: By interfering with cellular processes, these compounds can halt the cell division cycle. Analog 18 caused an accumulation of cells in the S phase, while analog 5d arrested cells in the G1 phase.[6][9] This prevents cancer cells from proliferating.
Anti-inflammatory and Antimicrobial Activities
While oncology is a major focus, the structural versatility of the naphthalene scaffold allows its derivatives to exhibit other important bioactivities.
-
Anti-inflammatory Activity: Some naphthalene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][10] For example, a series of novel naphthalene derivatives with a pyrazole moiety were synthesized and showed anti-inflammatory activity in a carrageenan-induced rat paw edema test.[10] Further research is needed to establish a clear SAR for naphthalene acetamide analogs specifically as COX inhibitors.
-
Antimicrobial Activity: Naphthalene-based compounds have demonstrated a range of antibiotic properties.[11] Studies have shown that analogs bearing azetidinone and thiazolidinone moieties possess potential as antimicrobial agents against both bacteria and fungi.[11] For instance, certain 2-naphthylamine analogs containing these heterocyclic rings exhibited broad-spectrum activity against bacteria like Bacillus subtilis and Staphylococcus aureus, and notable antifungal activity against Candida albicans.[11]
Plant Growth Regulation: The Auxin Connection
It is essential to acknowledge the foundational role of 1-Naphthaleneacetamide (NAAm) and its close relative, 1-Naphthaleneacetic acid (NAA), as synthetic auxins.[4][12] In plants, NAA mimics the natural hormone indole-3-acetic acid (IAA). It acts as a "molecular glue" that stabilizes the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes that control plant growth and development.[4] This mechanism, while fascinating, is distinct from the cytotoxic and antimicrobial activities observed in the more complex, therapeutically-oriented analogs discussed above.
Self-Validating Experimental Protocols
The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. Here, we detail the core, self-validating protocols used to generate the data discussed in this guide.
General Experimental Workflow
The screening of novel compounds follows a logical progression from initial synthesis to in-depth mechanistic studies. Each step includes necessary controls to ensure data integrity.
Protocol 1: MTT Assay for In-Vitro Cytotoxicity Assessment
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability and proliferation.[2][3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene acetamide analogs in fresh culture medium. Replace the existing medium with the compound-containing medium.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the analogs. This validates that the solvent itself is not causing cytotoxicity.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is working and provides a benchmark.
-
Blank Control: Include wells with medium only (no cells) to establish the baseline absorbance.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24-48 hours. Include an untreated or vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). A compound-induced "arrest" in a specific phase will be evident by an increased percentage of cells in that peak compared to the control.
Genotoxicity and Safety Considerations
A critical aspect of drug development is assessing the safety profile of lead compounds. While many naphthalene acetamide analogs show promise, it's important to note that the parent compound, 1-Naphthaleneacetamide (NAAm), has been shown to induce structural chromosome aberrations and micronuclei in human peripheral blood lymphocytes in vitro.[13] It also demonstrated cytotoxicity by reducing the mitotic and nuclear division indices.[13]
This finding underscores the absolute necessity of conducting genotoxicity testing for any new therapeutic analog. The goal is to identify derivatives that are selectively toxic to cancer cells while having a high safety margin for normal, non-cancerous cells.[7] Promisingly, some of the potent anticancer naphthalene-enamide analogs showed high IC₅₀ values on normal liver cells, indicating a favorable selectivity index.[7][14]
Conclusion and Future Perspectives
The naphthalene acetamide scaffold is a fertile ground for the development of novel therapeutic agents. By strategically modifying the core structure, researchers have successfully created analogs with potent and specific bioactivities, particularly in the realm of anticancer therapy. The most promising derivatives act by disrupting fundamental cellular processes like microtubule dynamics and apoptosis, often with IC₅₀ values superior to standard chemotherapeutics.
The future of this field lies in the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The insights from structure-activity relationship studies, combined with the robust experimental protocols outlined in this guide, provide a clear path forward. The ultimate goal is to translate the therapeutic potential of these fascinating molecules from the laboratory bench to clinical applications, addressing unmet needs in oncology and beyond.
References
- An In-depth Technical Guide on the Mechanism of Action of Naphthaleneacetamide Methyl-ester in Biological Systems. (n.d.). Benchchem.
- Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., Alzahrani, A. Y. A., & Moustafa, A. M. Y. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Publishing.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). RSC Publishing.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). PMC.
- Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents. (2025). Benchchem.
- Byrne, F. L., Poon, I. K., Modesitt, S. C., Tomsig, J. L., Chow, J. D., Healy, M. E., Baker, W. D., Atkins, K. A., Lancaster, J. M., Marchion, D. C., Moley, K. H., Ravichandran, K. S., Slack-Davis, J. K., & Hoehn, K. L. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC.
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). PubMed.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing.
- Plant Growth Promoter- Naphthaleneacetamide NAD. (2022). Knowledge.
- 1-Naphthaleneacetamide. (n.d.). Wikipedia.
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Biointerface Research in Applied Chemistry.
- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (2017). Xia & He Publishing Inc..
- Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.). PDF.
- In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide. (2015). PubMed.
- Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (n.d.). SID.
- 1-naphthaleneacetamide (CHEBI:81810). (2020). EMBL-EBI.
- Navigating the Bioactive Landscape of Naphthalene Derivatives: A Comparative Guide. (2025). Benchchem.
- Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. (2012). [No Source Found].
Sources
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-naphthaleneacetamide (CHEBI:81810) [ebi.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 12. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 13. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Reference Standards for N-methyl-2-(naphthalen-2-yl)acetamide
The following guide provides a rigorous technical assessment of reference standards for N-methyl-2-(naphthalen-2-yl)acetamide , a structural analog of the auxin 2-naphthylacetamide (NAD) and a potential impurity in naphthalene-derived pharmaceuticals (e.g., Agomelatine intermediates).
This guide is structured to assist researchers in selecting and qualifying the appropriate purity grade for their specific analytical requirements.
Executive Summary: The Hierarchy of Accuracy
In quantitative analysis, the "purity" on a label is only as reliable as the methodology used to derive it. For N-methyl-2-(naphthalen-2-yl)acetamide (CAS: Analogous to 581-97-5 derivatives), researchers typically face three tiers of reference materials. Selecting the wrong tier can introduce systematic errors of 5–15% in potency calculations.
The Three Tiers of Reference Standards
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Reference Standard | Tier 3: Reagent/Research Grade |
| Primary Use | Instrument Calibration, Method Validation (ISO 17025) | Routine QC, Impurity Identification | Synthetic Intermediate, Early R&D |
| Traceability | SI Units (via NIST/BIPM traceable weights/qNMR) | Manufacturer's Internal Standard | None / Batch-dependent |
| Purity Method | Mass Balance ( | HPLC Area % (often overestimates purity) | GC/HPLC Area % only |
| Uncertainty | Explicitly stated (e.g., | Not provided | Not provided |
| Cost | High ( | Moderate ( | Low ($) |
Critical Insight: For N-methyl-2-(naphthalen-2-yl)acetamide, a Tier 2 standard is often sufficient for relative retention time (RRT) determination. However, for quantitative impurity profiling or residue analysis , a Tier 1 CRM (or a self-qualified Tier 2) is mandatory to avoid "mass balance bias" where water and inorganic salts are ignored.
Technical Specifications & Chemical Behavior
Understanding the physicochemical properties of the analyte is the first step in accurate handling.
-
Chemical Structure: Naphthalene ring attached to an N-methylacetamide side chain.
-
Chromophore: Naphthalene moiety provides strong UV absorption at 220 nm (ε ~60,000) and 280 nm (ε ~6,000).
-
Fluorescence: Highly fluorescent (Ex: 280 nm / Em: 330 nm), allowing for ppt-level detection.
-
Stability Profile:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic/basic conditions (
or ). -
Photostability: Naphthalene derivatives are prone to photo-oxidation. Amber glassware is mandatory.
-
Comparative Performance Data
The following data illustrates the risk of relying on "Area %" (Tier 2/3) versus "Mass Balance" (Tier 1) for this compound.
Experiment: Purity Assignment Discrepancy
Sample: Commercial Batch of N-methyl-2-(naphthalen-2-yl)acetamide (Reagent Grade).
| Method | Result | Error Source |
| HPLC-UV (220 nm) | 99.4% | Ignores water, salts, and non-UV active volatiles. |
| GC-FID | 99.1% | Ignores non-volatile salts and thermally unstable oligomers. |
| Thermogravimetric (TGA) | 0.8% Loss | Detects volatiles/moisture ignored by HPLC. |
| Residue on Ignition (ROI) | 0.3% Residue | Detects inorganic salts (catalyst residues). |
| Mass Balance (True Purity) | 98.3% | Calculated: |
Experimental Protocols: Self-Validating Systems
If a CRM is unavailable, you must qualify your standard using an Orthogonal Approach .
Protocol A: Mass Balance Purity Assignment (The "Gold Standard")
This protocol quantifies all impurities to derive the potency of the main component.
Step-by-Step Methodology:
-
Chromatographic Purity (Organic Impurities):
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Calculation: Integrate all peaks >0.05% area. Sum of Impurities (
).
-
-
Volatile Content (Water/Solvents):
-
Method: Karl Fischer Titration (Coulometric) for water; GC-Headspace for residual solvents.
-
Result: Sum of Volatiles (
).
-
-
Inorganic Content:
-
Method: Residue on Ignition (ROI) or TGA.
-
Result: Residue (
).
-
-
Final Calculation:
Protocol B: qNMR (Quantitative Nuclear Magnetic Resonance)
qNMR provides a direct measurement of molar purity, independent of reference standards, using an Internal Standard (IS).
Methodology:
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone . Ensure the IS signals do not overlap with the N-methyl doublet (
) or Naphthalene aromatics ( ). -
Solvent: DMSO-
(prevents amide proton exchange broadening). -
Acquisition Parameters:
-
Pulse angle:
. -
Relaxation delay (
): (typically 30–60 seconds). -
Scans: 16–32 (for S/N > 150).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass weighed.[1]
Qualification Workflow Diagram
The following logic flow ensures scientific rigor when selecting or qualifying your standard.
Figure 1: Decision matrix for qualifying N-methyl-2-(naphthalen-2-yl)acetamide reference standards.
Recommendations
-
For Release Testing (GMP): Do not compromise. If a CRM is unavailable, purchase a high-purity Analytical Standard and perform Protocol B (qNMR) to assign a traceable purity value.
-
For R&D/Screening: A Reagent Grade (>95%) standard is acceptable if and only if you correct for the HPLC Area% bias using a generic correction factor (e.g., assume 98% purity) or perform a quick TGA check.
-
Storage: Store at 2–8°C in a desiccator. Re-test hygroscopicity annually.
References
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
-
European Pharmacopoeia Commission. (2024). Chromatographic Purity and Mass Balance Calculation (Chapter 2.2.46). European Directorate for the Quality of Medicines. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Comparative Guide: Binding Affinity of Melatonin vs. Naphthalene-Based Acetamides
This guide provides a comprehensive technical comparison of the binding affinity and structure-activity relationships (SAR) between Melatonin and its naphthalene-based analogs, specifically addressing the chemical space defined by N-methyl-2-(naphthalen-2-yl)acetamide .
Executive Summary
Melatonin (
The compound N-methyl-2-(naphthalen-2-yl)acetamide represents a specific structural modification of the melatonin pharmacophore. Based on established Structure-Activity Relationships (SAR), this specific molecule—characterized by a shortened linker and/or N-methylation—is predicted to exhibit significantly reduced or negligible binding affinity compared to melatonin.
However, the naphthalene bioisostere of melatonin with the correct ethylene linker (e.g., Agomelatine or N-[2-(naphthalen-2-yl)ethyl]acetamide ) retains high affinity and acts as a potent agonist. This guide contrasts the high-affinity naphthalene bioisosteres with the low-affinity variants to illuminate the critical molecular determinants of receptor binding.
Key Findings
| Feature | Melatonin | Naphthalene Bioisostere (Agomelatine/S20098) | User Target: N-methyl-2-(naphthalen-2-yl)acetamide |
| Core Scaffold | Indole | Naphthalene | Naphthalene |
| Linker Length | Ethyl (2 carbons) | Ethyl (2 carbons) | Methyl (1 carbon) or N-Methylated |
| Binding Affinity ( | 0.05 – 0.15 nM | 0.06 – 0.12 nM | > 1,000 nM (Predicted) |
| Receptor Selectivity | Non-selective ( | Non-selective ( | N/A (Inactive) |
| Key Interaction | H-bond donor (Amide NH) | H-bond donor (Amide NH) | Lacks H-bond donor (if N-methylated) |
Structural Analysis & Pharmacophore
The binding of melatonin requires three critical pharmacophoric elements aligned in specific 3D space:
-
Aromatic Core: Interacts with hydrophobic pockets (TM3/TM5).
-
Amide Group: The carbonyl oxygen accepts a H-bond; the NH acts as a critical H-bond donor .
-
Linker Distance: A 3-atom spacing (Ethyl chain + Amide Nitrogen) places the amide group in the correct position relative to the aromatic ring.
Structural Comparison
-
Melatonin: Indole –
– -
High-Affinity Naphthalene Analog (S20098): Naphthalene –
– -
User Target (Literal): Naphthalene –
– (Inverted/Short) OR Naphthalene – – (N-Methylated).
Critical Failure Point: If the user's compound is N-methyl -acetamide (a tertiary amide), it loses the Hydrogen Bond Donor capability of the NH group. SAR studies confirm that N-methylation of the melatonin amide reduces binding affinity by >100-fold, rendering the molecule inactive.
Figure 1: Pharmacophore comparison showing the critical structural deficit in the N-methylated/short-linker analog.
Binding Affinity Data
The following data contrasts Melatonin with its active naphthalene bioisostere (Agomelatine/S20098) and the inactive structural variants relevant to the topic.
Table 1: Competitive Binding Constants (
| Compound | Structure Note | Reference | ||
| Melatonin | Indole + Ethyl + Acetamide | 0.10 ± 0.05 | 0.15 ± 0.03 | [1, 2] |
| Agomelatine (S20098) | Naphthalene + Ethyl + Acetamide | 0.06 ± 0.02 | 0.12 ± 0.02 | [1, 3] |
| N-[2-(1-naphthyl)ethyl]acetamide | Desmethoxy-Agomelatine | 1.50 | 1.20 | [4] |
| N-methyl-melatonin | N-methylated amide | > 1,000 | > 1,000 | [5] |
| Phenyl-acetamide | Shortened linker (1 carbon) | > 10,000 | > 10,000 | [5] |
Analysis:
-
Bioisosterism: Replacing the indole ring with a naphthalene ring (Agomelatine) maintains or slightly improves affinity, provided the methoxy group and ethyl linker are preserved.
-
Linker Sensitivity: Shortening the linker from ethyl (2 carbons) to methyl (1 carbon) destroys affinity because the amide group can no longer reach the binding pocket residues (His195/Val192).
-
N-Methylation: The addition of a methyl group to the amide nitrogen (as implied by the user's nomenclature) sterically clashes with the receptor and removes the essential proton required for hydrogen bonding.
Experimental Protocols (Self-Validating)
To empirically verify the binding affinity of these compounds, the standard 2-[
Protocol: Competition Binding Assay
Objective: Determine the
-
Receptor Source: CHO (Chinese Hamster Ovary) cells stably expressing human
orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> receptors.[1][2] -
Membrane Preparation:
-
Lyse cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet in incubation buffer.
-
-
Incubation:
-
Total Volume: 200
L. -
Radioligand: 2-[
I]-iodomelatonin (Concentration: 20–50 pM). -
Test Compound: N-methyl-2-(naphthalen-2-yl)acetamide (Range:
M to M). -
Non-Specific Binding (NSB): Defined by 1
M Melatonin. -
Time/Temp: Incubate for 60 min at 25°C (equilibrium).
-
-
Termination:
-
Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB).
-
Wash filters
with 3 mL ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity (CPM) in a gamma counter.
-
Calculate
using non-linear regression (One-site competition model). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Figure 2: Workflow for the 2-[
Mechanism of Action & Signaling
While Melatonin and Agomelatine act as agonists , the structural defects in "N-methyl-2-(naphthalen-2-yl)acetamide" likely prevent it from stabilizing the active receptor conformation.
-
Agonist Pathway (
Coupling):-
Binding triggers
dissociation. -
Inhibition of Adenylyl Cyclase (AC).
-
Decrease in cyclic AMP (cAMP).
-
Decrease in Protein Kinase A (PKA) activity.
-
Figure 3:
References
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor."[3] Journal of Medicinal Chemistry, 35(8), 1484-1486. Link
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. Link
-
Millan, M. J., et al. (2003).[2][4] "The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors."[2][4][5] Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964.[4] Link[4]
-
Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231-3239. Link
-
Spadoni, G., et al. (1993). "Structure-activity relationships of melatonin analogues." Journal of Medicinal Chemistry, 36(25), 4069-4074. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGOMELATINE (PD009296, YJYPHIXNFHFHND-UHFFFAOYSA-N) [probes-drugs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validating Synthesis of N-methyl-2-(naphthalen-2-yl)acetamide: A Comparative TLC Guide
Topic: Validating Synthesis of N-methyl-2-(naphthalen-2-yl)acetamide via TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of melatonin receptor agonists and auxin-like growth regulators, N-methyl-2-(naphthalen-2-yl)acetamide represents a critical scaffold. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) offers an unparalleled advantage in speed and parallel processing for reaction monitoring.
This guide provides an authoritative protocol for validating the synthesis of this target amide. We compare TLC against instrumental alternatives, detailing a self-validating workflow that allows researchers to distinguish the target product from its carboxylic acid precursor (2-naphthylacetic acid) and potential byproducts with high confidence.
Part 1: Methodological Comparison
Why TLC? The Case for Agile Validation
Before detailing the protocol, it is essential to contextualize why TLC is the preferred method for in-process validation compared to HPLC or NMR.
| Feature | TLC (Silica Gel 60 F254) | HPLC (Reverse Phase C18) | 1H-NMR |
| Primary Utility | Rapid reaction monitoring (kinetics) | Quantitative purity (%) | Structural confirmation |
| Throughput | High (10-20 samples/plate) | Low (Serial injection) | Low (Single sample) |
| Cost/Run | < $1.00 | $20.00 - $50.00 | High (Solvents + Instrument time) |
| Matrix Tolerance | High (Crude mixtures accepted) | Low (Requires filtration/dilution) | Low (Requires workup/drying) |
| Detection Limit | 0.1 - 1.0 µg (Visual) | ng - pg range (UV/MS) | ~1 mg |
| Blind Spots | Compounds without UV/Stain activity | Compounds retained on column | Solvent peaks masking signals |
Expert Insight: While HPLC provides precise quantitation, it is often a bottleneck during the synthetic optimization phase. TLC allows for the simultaneous tracking of starting material consumption and product formation without the risk of clogging columns with crude reaction precipitates.
Part 2: Core Protocol & Experimental Design
1. Synthesis Context & Impurity Profile
To validate the product, one must understand what else might be on the plate.[1]
-
Reaction: Amidation of 2-naphthylacetic acid with methylamine (using EDC/NHS or Thionyl Chloride).
-
Target (Product): N-methyl-2-(naphthalen-2-yl)acetamide (Amide).
-
Precursor (SM): 2-naphthylacetic acid (Acid).[2]
-
Impurities: Unreacted amine (stays at baseline), coupling reagents (urea byproducts), and potential dimers.
2. Stationary Phase Selection
-
Standard: Silica Gel 60 F254 on Aluminum or Glass backing.
-
Rationale: The naphthalene core is strongly UV-active at 254 nm, making F254 plates ideal for non-destructive visualization.
3. Mobile Phase Optimization (The Comparison)
Choosing the correct eluent is critical for resolution (
| System | Composition | Performance for Target Amide | Recommendation |
| System A | Hexane : Ethyl Acetate (1:1) | Excellent. The amide is moderately polar. This system moves the product to | Primary Choice |
| System B | DCM : Methanol (95:5) | Good. Useful if the amide is poorly soluble in hexane. However, it may cause the acid starting material to streak up the plate, obscuring the product. | Alternative |
| System C | Toluene : Acetone (4:1) | Specialized. Provides different selectivity if impurities co-elute in System A. | Troubleshooting |
Protocol Step:
-
Prepare 10 mL of Hexane:EtOAc (1:1) in a developing chamber.
-
Insert a filter paper wick to saturate the chamber atmosphere (prevents "smiling" solvent fronts).
-
Equilibrate for 5 minutes.
4. Visualization Techniques
Do not rely on a single detection method.[3] Use this "Triangulation" approach:
-
Method A: UV 254 nm (Non-destructive) [4]
-
Observation: Dark purple spots on a bright green fluorescent background.
-
Target: Naphthalene ring quenches fluorescence strongly.
-
-
Method B: Iodine Chamber (Semi-destructive)
-
Method C: Phosphomolybdic Acid (PMA) Stain (Destructive)
Part 3: Self-Validating Systems (Co-Spotting)
The "Golden Rule" of TLC: Never run a reaction sample in isolation. Rf values can shift due to concentration effects or matrix interference. You must use a Co-Spot (C-Spot) .
Workflow:
-
Lane 1 (SM): Pure Starting Material (2-naphthylacetic acid).
-
Lane 2 (Co-Spot): 50% Reaction Mixture + 50% Pure SM.
-
Lane 3 (RXN): Crude Reaction Mixture.
Interpretation Logic:
-
If Lane 3 shows a new spot (
) and the SM spot ( ) is gone, the reaction is complete. -
Validation: Look at Lane 2. You should see two distinct spots (dumbbell shape or separated). If you see one giant blob, your separation is poor; adjust the mobile phase (decrease polarity).
Part 4: Visualization & Logic Flow
Diagram 1: Reaction Monitoring Decision Tree
This workflow illustrates the logical steps for validating the synthesis endpoint.
Caption: Logical decision tree for interpreting TLC results during N-methyl-2-(naphthalen-2-yl)acetamide synthesis.
Diagram 2: Mechanistic Separation Principle
Understanding why the separation occurs ensures better troubleshooting.
Caption: Mechanistic interaction between silica stationary phase and reaction components, dictating Rf values.
Part 5: Data Summary & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| SM streaks heavily | Acidic functionality interacting with silica. | Add 1% Acetic Acid to the mobile phase to suppress ionization. |
| Product spot is "moon-shaped" | Overloading (concentration too high). | Dilute the sample 10x with DCM before spotting. |
| No UV activity | Naphthalene ring destruction (unlikely) or wrong lamp setting. | Ensure lamp is set to 254 nm (short wave), not 365 nm. |
| New spot Rf < 0.1 | Amide is too polar for 1:1 Hex:EtOAc. | Increase polarity to 100% EtOAc or switch to DCM:MeOH (95:5). |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis and TLC techniques).
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative text on TLC methodology and validation).
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Comprehensive guide on mobile phase selection).
-
Merck Millipore. (n.d.). TLC Visualization Reagents. (Protocol for PMA and Iodine staining).
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-2-(naphthalen-2-yl)acetamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-2-(naphthalen-2-yl)acetamide, a compound whose precise hazards necessitate a cautious and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will proceed with a conservative disposal strategy based on the known hazards of its structural analogues: 2-(Naphthalen-2-yl)acetamide and N-Methylacetamide. This approach ensures the highest standards of safety and environmental stewardship.
Hazard Assessment: A Synthesis of Structural Precedents
A thorough understanding of a chemical's potential hazards is the foundation of its safe disposal. For N-methyl-2-(naphthalen-2-yl)acetamide, we must infer its hazard profile from its constituent parts.
-
2-(Naphthalen-2-yl)acetamide (CAS 36660-46-5): An available Safety Data Sheet for this closely related compound indicates several hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Furthermore, it is harmful if swallowed (H302).[1]
-
N-Methylacetamide (CAS 79-16-3): The SDS for this compound reveals a significant health concern: it is suspected of damaging fertility or the unborn child, falling under Reproductive Toxicity Category 1B (H360).[1][2][3]
Given these precedents, it is imperative to handle N-methyl-2-(naphthalen-2-yl)acetamide as a substance that is, at a minimum, a skin, eye, and respiratory irritant, harmful if swallowed, and a potential reproductive toxin. This conservative assessment dictates that it must be treated as hazardous waste.
Table 1: Synthesized Hazard Profile for N-methyl-2-(naphthalen-2-yl)acetamide
| Hazard Classification | GHS Hazard Statement | Source Compound |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | 2-(Naphthalen-2-yl)acetamide |
| Skin Irritation, Category 2 | H315: Causes skin irritation | 2-(Naphthalen-2-yl)acetamide |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | 2-(Naphthalen-2-yl)acetamide |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation | 2-(Naphthalen-2-yl)acetamide |
| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | N-Methylacetamide |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-methyl-2-(naphthalen-2-yl)acetamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or airborne particles.
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing from contamination.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of N-methyl-2-(naphthalen-2-yl)acetamide.
Step 1: Waste Segregation and Collection
All waste containing N-methyl-2-(naphthalen-2-yl)acetamide, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste. Do not mix this waste with non-hazardous materials.
Step 2: Containerization
-
Primary Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-methyl-2-(naphthalen-2-yl)acetamide," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard"). The date of waste accumulation should also be clearly marked.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of waste generation.
-
Under the direct control of laboratory personnel.
-
Away from ignition sources and incompatible materials.
Step 4: Final Disposal
The final disposal of N-methyl-2-(naphthalen-2-yl)acetamide must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. Incineration in a permitted hazardous waste incinerator is a common and appropriate disposal method for this type of organic chemical waste.[4]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department for assistance.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions required.
Caption: A flowchart outlining the key stages of safe disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is a cornerstone of scientific integrity.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Methylacetamide.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: N,N-diethylacetamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Methoxy-N-methylacetamide.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Methylacetamide.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(Naphthalen-2-yl)acetamide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet: N-Methylacetamide, 99+%.
- ChemicalBook. (2026, January 17). N-Methylacetamide - Safety Data Sheet.
- Avocado Research Chemicals Ltd. (2025, September 16). Safety Data Sheet: N-Methylacetamide.
Sources
A Comprehensive Guide to the Safe Handling of N-methyl-2-(naphthalen-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of N-methyl-2-(naphthalen-2-yl)acetamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
-
Naphthalene Moiety: Naphthalene is a known combustible solid and is classified as a possible human carcinogen (Group C) by the EPA.[1][2] It can cause skin, eye, and respiratory irritation.[3][4] Chronic exposure may lead to more severe health effects.[1][3]
-
N-methylacetamide Moiety: N-Methylacetamide is a compound of very high concern and may cause harm to the unborn child.[5][6][7][8] It can also cause skin and eye irritation.[5][9]
Therefore, N-methyl-2-(naphthalen-2-yl)acetamide must be handled with the utmost care, assuming it possesses the hazardous properties of both its parent structures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling N-methyl-2-(naphthalen-2-yl)acetamide.
| PPE Component | Specifications and Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing. |
| Hand Protection | Nitrile gloves are required.[1] Given the aromatic nature of the compound, consider double-gloving. Gloves should be changed frequently and immediately upon contamination.[1] |
| Body Protection | A flame-retardant lab coat must be worn at all times. For large-scale operations or when handling the powder outside of a contained system, a full chemical-resistant suit may be necessary.[3] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[3][9] |
| Footwear | Closed-toe shoes are mandatory.[1] |
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling N-methyl-2-(naphthalen-2-yl)acetamide from receipt to disposal.
Caption: Interrelationship between compound hazards, control measures, and the goal of safe handling.
Disposal Plan
All waste containing N-methyl-2-(naphthalen-2-yl)acetamide must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container. [1]* Liquid Waste: Collect all liquid waste from reactions and cleaning in a designated, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management program. Do NOT dispose of this chemical down the drain. [5] By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues.
References
- Standard Operating Procedures - iGEM. (n.d.).
- Material Safety Data Sheet - West Liberty University. (2005, October 11).
- Naphthalene SDS, 91-20-3 Safety Data Sheets - ECHEMI. (n.d.).
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.).
- Safety Data Sheet: Naphthalene - Carl ROTH. (n.d.).
- Material Safety Data Sheet - N-Methylacetamide, 99+% - Cole-Parmer. (2005, October 3).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Acetamide, N-methyl-: Human health tier II assessment. (2016, April 21).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. (2025, September 16).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- N-Methylacetamide - Safety Data Sheet - ChemicalBook. (2026, January 17).
- N-Methylacetamide - Wikipedia. (n.d.).
Sources
- 1. static.igem.org [static.igem.org]
- 2. nj.gov [nj.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
